molecular formula C12H10BrFN2 B1424090 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine CAS No. 1219967-14-2

5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine

Cat. No.: B1424090
CAS No.: 1219967-14-2
M. Wt: 281.12 g/mol
InChI Key: SYNSPMODSIZJDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 5-Bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine ( 1219967-14-2) is a high-purity brominated and fluorinated aromatic amine with the molecular formula C12H10BrFN2 and a molecular weight of 281.12 g/mol . This compound is characterized by its pyridine core structure, which is substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and a 4-fluorophenylamino group at the 2-position. It is supplied as a solid and should be stored sealed in dry conditions at 2-8°C to maintain stability . Research Value and Potential Applications This compound serves as a versatile synthetic intermediate in organic and medicinal chemistry research. Its molecular structure incorporates several key features: the bromine atom is a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is widely used to create biaryl systems for pharmaceutical and materials science research . The presence of the 4-fluorophenyl group is a common motif in drug discovery, often used to modulate a compound's electronic properties, lipophilicity, and metabolic stability. While the specific biological profile of 5-Bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine is not fully characterized, its structural framework is related to known bioactive molecules. Pyridine derivatives, particularly 2-aminopyridines, are frequently investigated as key scaffolds in the development of enzyme inhibitors . For instance, structurally similar 2-amino-4-methylpyridine analogues have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS) and have been explored as potential positron emission tomography (PET) tracers for imaging inflammatory diseases and cancer . This suggests potential research applications for this compound in developing probes for biochemical assays or as a precursor for the synthesis of more complex iNOS-targeting molecules. Handling and Compliance This product is intended for research and laboratory use only. It is not approved for use in humans or animals, nor for application in diagnostic or therapeutic procedures. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) and adhering to all relevant laboratory safety guidelines before use.

Properties

IUPAC Name

5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFN2/c1-8-6-9(13)7-15-12(8)16-11-4-2-10(14)3-5-11/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNSPMODSIZJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC2=CC=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Structural & Synthetic Analysis: 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine

[1]

Executive Summary & Scaffold Significance

5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine (CAS: 2743340-18-1) represents a privileged pharmacophore in medicinal chemistry, specifically within the class of diarylamines .[1] This scaffold is structurally homologous to several FDA-approved kinase inhibitors (e.g., MEK and B-Raf inhibitors), where the pyridine nitrogen and the exocyclic amino group often function as a critical bidentate hinge-binding motif in the ATP-binding pocket of kinases.[1]

The molecule integrates three distinct functional handles for Structure-Activity Relationship (SAR) expansion:

  • The 5-Bromo Handle: A versatile electrophile for Suzuki-Miyaura or Sonogashira couplings to extend the scaffold into the "solvent-exposed" region of a protein target.[1]

  • The 4-Fluorophenyl Moiety: A metabolic blocker (para-fluorine) that modulates lipophilicity and prevents rapid oxidation of the phenyl ring.[1]

  • The 3-Methyl Group: A steric lock that forces the diarylamine system into a non-planar conformation, often improving selectivity by inducing atropisomerism or filling hydrophobic pockets (e.g., the "gatekeeper" region).

Retrosynthetic Logic & Strategic Disconnection

To ensure high purity and regiochemical fidelity, the synthesis must avoid competitive coupling at the 5-bromo position.[1] The most robust disconnection relies on the Buchwald-Hartwig Amination , utilizing the differential reactivity of halogenated precursors.

Diagram 1: Retrosynthetic Pathway Analysis[1]

RetrosynthesisTargetTARGET:5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amineDisconnectionC-N Bond Disconnection(Buchwald-Hartwig)Target->DisconnectionAltRouteAlternative Electrophile:2,5-dibromo-3-methylpyridineTarget->AltRoute SNAr RouteFragmentANucleophile:2-amino-5-bromo-3-methylpyridine(Commercially Available)Disconnection->FragmentAFragmentBElectrophile:1-bromo-4-fluorobenzene(or 1-iodo analogue)Disconnection->FragmentBAltNuclAlternative Nucleophile:4-fluoroanilineAltRoute->AltNucl

Caption: Strategic disconnection showing the primary Buchwald-Hartwig route (solid lines) versus the SNAr alternative (dashed).

Synthetic Protocol: Buchwald-Hartwig Cross-Coupling[1]

Objective: Synthesize the target while preserving the 5-bromo substituent for future diversification. Challenge: Prevent polymerization or self-coupling of the 2-amino-5-bromo-3-methylpyridine.

Optimized Methodology

Reagents:

  • Substrate A: 2-Amino-5-bromo-3-methylpyridine (1.0 eq)[1]

  • Substrate B: 1-Bromo-4-fluorobenzene (1.2 eq)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%)[1][2]

  • Ligand: Xantphos (10 mol%) – Selected for its large bite angle, promoting reductive elimination of the amine.

  • Base: Cs₂CO₃ (2.0 eq) – Preferred over NaOtBu to minimize base-sensitive side reactions.[1]

  • Solvent: 1,4-Dioxane (anhydrous).[1]

Step-by-Step Workflow:

  • Inertion: Flame-dry a two-neck round-bottom flask and cycle with Argon (3x).

  • Pre-complexation: Add Pd(OAc)₂ and Xantphos to the flask. Add 1,4-Dioxane (0.1 M concentration relative to substrate).[1] Stir at RT for 10 mins to generate the active Pd(0)-ligand species (solution turns yellow/orange).

  • Substrate Addition: Introduce 2-amino-5-bromo-3-methylpyridine, 1-bromo-4-fluorobenzene, and Cs₂CO₃.

  • Degassing: Sparge the suspension with Argon for 5 minutes.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS (Target M+H: ~281/283 Da).[1]

    • Critical Checkpoint: If the 5-Br begins to couple (forming biaryls), lower temp to 80°C and switch to a more selective catalyst system like Pd₂dba₃/BrettPhos .

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc).[1] Concentrate filtrate.[1]

  • Purification: Flash Column Chromatography (SiO₂).[1]

    • Gradient: 0% → 20% EtOAc in Hexanes.[1]

    • Note: The product is less polar than the starting amine but more polar than the aryl halide.[1]

Structural Elucidation & Analytical Data

Confirming the structure requires distinguishing the regiochemistry (2-amino vs 3-methyl vs 5-bromo) and verifying the integrity of the halogen handles.[1]

Nuclear Magnetic Resonance (NMR) Analysis

The 3-methyl group breaks the symmetry of the pyridine ring, creating a distinct splitting pattern.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
NH 8.50 - 9.00 br s1HExchangeable.[1] Downfield due to deshielding by pyridine ring current and H-bond acidity.[1]
Py-H6 8.15 d (J ≈ 2.2 Hz)1HMost deshielded aromatic proton (adj. to N).[1] Meta-coupled to H4.
Py-H4 7.65 d (J ≈ 2.2 Hz)1HMeta-coupled to H6.[1] Shielded slightly by the 3-Me group compared to H6.
Ph-H2'/6' 7.60 - 7.70 m2HOrtho to amine.[1] Part of AA'BB' system (coupling with F).[1][3]
Ph-H3'/5' 7.10 - 7.20 m2HOrtho to Fluorine.[1] Large

coupling (~8-9 Hz).[1]
3-Me 2.15 s3HCharacteristic aryl-methyl singlet.[1]
Diagram 2: NMR Connectivity & Splitting Tree[1]

NMR_AnalysisMolecule5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-aminePyridinePyridine Ring(Asymmetric)Molecule->PyridinePhenyl4-F-Phenyl Ring(AA'BB' System)Molecule->PhenylH6H6 (δ 8.15)Doublet (J~2Hz)(Meta to H4)Pyridine->H6Adj. to NH4H4 (δ 7.65)Doublet (J~2Hz)(Meta to H6)Pyridine->H4Adj. to Br/MeMe3-Me (δ 2.15)Singlet(Diagnostic)Pyridine->MeH_OrthoH2'/6' (δ 7.65)Multiplet(Coupled to F)Phenyl->H_OrthoH_MetaH3'/5' (δ 7.15)Multiplet(Large J_HF)Phenyl->H_MetaH6->H44J Coupling

Caption: NMR splitting logic highlighting the critical meta-coupling in the pyridine ring and F-coupling in the phenyl ring.

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Molecular Formula: C₁₂H₁₀BrFN₂.[1]

  • Exact Mass: ~280.00 (⁷⁹Br) / 282.00 (⁸¹Br).[1]

  • Signature: A distinct 1:1 doublet at m/z 281 and 283 [M+H]⁺ confirms the presence of a single bromine atom.[1]

Physicochemical Profile (Calculated)

Understanding the "drug-likeness" is essential for application scientists integrating this scaffold into larger libraries.[1]

PropertyValueImplication
Molecular Weight 281.13 g/mol Ideal fragment size (<300) allowing for significant elaboration.[1]
cLogP ~3.8Highly lipophilic.[1] Requires polar groups in final drug design to improve solubility.[1]
TPSA ~25 ŲLow polar surface area; high membrane permeability expected.[1]
H-Bond Donors 1 (NH)Critical for hinge binding in kinase pockets.[1]
pKa (Pyridine N) ~3.5 - 4.0Reduced basicity due to the electron-withdrawing 5-Br and 2-amino conjugation.[1]

References

  • Pharmalego . (2024).[1] Product Analysis: 5-bromo-4-fluoro-3-methylpyridin-2-amine and related isomers. Retrieved from [1]

  • Sigma-Aldrich . (2024).[1] 2-Amino-5-bromo-3-methylpyridine: Synthesis and Applications. Retrieved from [1]

  • MDPI . (2017).[1] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. Retrieved from [1]

  • PubChem . (2024).[1] Compound Summary: 2-Amino-3-bromo-5-fluoropyridine and analogues. Retrieved from [1]

  • ChemScene . (2024). Building Blocks for Medicinal Chemistry: 3-Amino-2-bromo-5-fluoropyridine. Retrieved from [1]

The Privileged Scaffold: Engineering N-Aryl-Aminopyridines for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of N-aryl-aminopyridines Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Executive Summary

The N-aryl-2-aminopyridine scaffold represents a cornerstone in modern medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors. Its "privileged" status stems from its ability to faithfully mimic the adenine ring of ATP, forming a bidentate hydrogen-bonding motif with the kinase hinge region.

This guide moves beyond basic textbook definitions to explore the electronic and steric engineering required to transform this scaffold from a promiscuous binder into a selective clinical candidate. We will dissect the Structure-Activity Relationship (SAR) vectors, detail the Buchwald-Hartwig synthetic access, and analyze the success of Crizotinib as a paradigmatic case study.

Structural Anatomy & Electronic Properties

To engineer this scaffold, one must first understand its electronic behavior. The core 2-aminopyridine system functions as a donor-acceptor (D-A) motif.

The Pharmacophore

The pyridine nitrogen (


) acts as a hydrogen bond acceptor, while the exocyclic amino group (

) acts as a hydrogen bond donor. This complementary arrangement allows for high-affinity binding to the backbone carbonyl and amide NH of the kinase hinge region (typically the gatekeeper+1 or gatekeeper+3 residues).

Critical Insight - pKa Modulation: Unsubstituted pyridine has a pKa of ~5.2. However, in 2-aminopyridine, the electron-donating amino group pushes electron density into the ring (resonance effect), raising the pKa of the ring nitrogen to ~6.8. This makes the ring nitrogen a stronger H-bond acceptor but also increases the risk of non-specific protein binding (promiscuity) and hERG channel inhibition. Successful SAR often involves attenuating this basicity via electron-withdrawing groups (EWGs) on the aryl tail.

Visualization: The Hinge Binding Motif

The following diagram illustrates the canonical binding mode of 2-aminopyridines within the ATP binding pocket.

HingeBinding cluster_0 Interaction Logic KinaseHinge Kinase Hinge Region (Backbone) Scaffold N-Aryl-2-Aminopyridine Core KinaseHinge->Scaffold H-Bond Acceptor (N) Scaffold->KinaseHinge H-Bond Donor (NH) Pocket Hydrophobic Pocket (Selectivity) Scaffold->Pocket Van der Waals / Pi-Stacking

Figure 1: Canonical bidentate binding mode of the 2-aminopyridine scaffold to the kinase hinge region.

Synthetic Access: The Buchwald-Hartwig Protocol[1][2]

While SNAr (Nucleophilic Aromatic Substitution) is possible with electron-deficient pyridines, it often fails with electron-rich or sterically hindered substrates. The industry standard for constructing N-aryl-aminopyridines is the Palladium-catalyzed Buchwald-Hartwig cross-coupling.

Why this method? It tolerates a wide range of functional groups (esters, nitriles) on the aryl partner that would be sensitive to the harsh conditions of SNAr.

Reaction Mechanism & Workflow

BuchwaldMechanism Start Start: Aryl Halide + Aminopyridine OxAdd 1. Oxidative Addition Pd(0) inserts into C-X bond Start->OxAdd Coord 2. Amine Coordination Pd-Amine Complex OxAdd->Coord Deprot 3. Deprotonation Base (Cs2CO3/NaOtBu) removes proton Coord->Deprot RedElim 4. Reductive Elimination Product Release + Pd(0) Regens Deprot->RedElim RedElim->OxAdd Catalytic Cycle Product Final: N-Aryl-Aminopyridine RedElim->Product

Figure 2: The catalytic cycle of the Buchwald-Hartwig amination specific to aminopyridine synthesis.

Standard Operating Procedure (SOP)

Validation: This protocol is derived from optimized conditions for heteroaryl couplings [1].

  • Reagents:

    • Substrate A: 2-Chloropyridine derivative (1.0 equiv).

    • Substrate B: Aniline derivative (1.2 equiv).

    • Catalyst: Pd2(dba)3 (2-5 mol%).

    • Ligand: Xantphos (4-10 mol%) – Crucial for bidentate chelation stability.

    • Base: Cs2CO3 (2.0 equiv) for sensitive substrates, or NaOtBu for unactivated substrates.

    • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Procedure:

    • Charge an oven-dried reaction vial with Pd2(dba)3, Xantphos, and Base.

    • Purge with Argon for 5 minutes.

    • Add Substrates A and B dissolved in degassed solvent.

    • Seal and heat to 100°C for 12-18 hours.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

SAR Vectors & Optimization Logic

Optimization of the N-aryl-aminopyridine scaffold generally follows three vectors.

VectorLocationFunctionCommon Modifications
R1 Pyridine Ring (C3/C5)Solubility & Shape Methyl, Halogen, or Alkoxy groups. C3 substitution often induces a twist, forcing the aryl tail into a specific vector.
R2 Linker (NH)Hinge Binding Typically left as NH. Methylation (N-Me) usually abolishes binding by removing the donor capability.
R3 Aryl TailSelectivity & ADME Solubilizing groups (Piperazine, Morpholine) or EWGs (F, Cl) to modulate electronics.
Case Study: Crizotinib (Pfizer)

The discovery of Crizotinib (PF-02341066) perfectly illustrates the power of this scaffold [2].

  • The Challenge: The initial lead (PHA-665752) was potent against c-Met but had poor physicochemical properties (high lipophilicity).

  • The Solution: The core was switched to a 2-aminopyridine .[1]

  • Key SAR Move: A benzyloxy group was introduced at the 3-position of the pyridine.[1][2]

    • Effect 1: This filled the hydrophobic ATP pocket (selectivity).

    • Effect 2: It locked the conformation of the molecule relative to the hinge.

  • Result: The 2-aminopyridine core improved "Ligand Efficiency" (LE) significantly compared to the previous indolinone scaffold.

Experimental Validation: Kinase Assay Protocol

To validate the SAR, a robust biochemical assay is required. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

Rationale: This assay measures the binding of a tracer to the kinase active site. Displacement by your N-aryl-aminopyridine results in a decrease in FRET signal.

  • Preparation:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Antibody: Eu-anti-tag antibody (specific to the kinase tag, e.g., GST or His).

    • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.

  • Workflow:

    • Step 1: Dispense 5 µL of test compound (serial dilution in DMSO) into a 384-well plate.

    • Step 2: Add 5 µL of Kinase/Antibody mixture. Incubate for 15 mins.

    • Step 3: Add 5 µL of Tracer.

    • Step 4: Incubate for 60 mins at Room Temperature (protect from light).

    • Step 5: Read plate on a multimode reader (Excitation: 340 nm; Emission 1: 615 nm, Emission 2: 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Em 665nm / Em 615nm).

    • Plot Ratio vs. log[Compound] to determine IC50.

Decision Tree for Scaffold Optimization

Use this logic flow when your initial hit displays activity but lacks drug-like properties.

SARDecision Hit Initial Hit: Potent but Promiscuous Check1 Check Lipophilicity (cLogP) Hit->Check1 HighLogP cLogP > 4.0 Check1->HighLogP Yes GoodLogP cLogP < 3.5 Check1->GoodLogP No Action1 Add Solubilizing Group (Piperazine/Morpholine) on Aryl Tail HighLogP->Action1 Check2 Check Selectivity (Kinase Panel) GoodLogP->Check2 Action1->Check2 PoorSel Poor Selectivity Check2->PoorSel Yes Final Lead Candidate Check2->Final No Action2 Modify C3/C5 on Pyridine (Steric Clashes with Non-Targets) PoorSel->Action2 Action2->Final

Figure 3: Strategic decision tree for optimizing N-aryl-aminopyridine hits.

References

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Retrieved from

  • Cui, J. J., et al. (2011).[1][3] Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] Journal of Medicinal Chemistry, 54(18), 6342-6363.[1] Retrieved from

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed C-N Coupling Reactions. Angewandte Chemie International Edition, 47(34), 6338-6361.
  • BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. Retrieved from

Sources

Technical Guide: Electronic & Synthetic Architecture of 5-Bromo-3-Methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic and synthetic profile of 5-bromo-3-methylpyridine , a critical scaffold in modern drug discovery.

Part 1: Executive Summary & Strategic Value

In the landscape of fragment-based drug discovery (FBDD), 5-bromo-3-methylpyridine (CAS: 3430-16-8) represents a "privileged scaffold." Unlike the symmetric 3,5-dibromopyridine or the electron-rich 3,5-dimethylpyridine, this non-symmetric motif offers a unique dipole vector and orthogonal reactivity handles.

Core Value Proposition:

  • Electronic "Goldilocks" Zone: The electron-withdrawing bromine (-I effect) balances the electron-donating methyl group (+I effect), modulating the pyridine nitrogen’s basicity (pKa ~3.2) to improve metabolic stability without abolishing H-bond acceptor capability.

  • Orthogonal Functionalization: The C3-Bromine allows for high-fidelity cross-coupling (Suzuki/Buchwald), while the C5-Methyl provides a handle for benzylic oxidation or radical functionalization.

  • Site-Selective C-H Activation: The interplay between the ring nitrogen and substituents creates distinct pKa gradients at C2, C4, and C6, enabling regioselective lithiation.

Part 2: Electronic Architecture

To predict reactivity, we must map the molecular orbitals and electron density distribution.

Inductive & Resonance Effects

The pyridine ring is inherently electron-deficient (


-deficient). The substituents modify this landscape:
  • Position 3 (Bromine): Exerts a strong inductive withdrawal (-I) and a weak mesomeric donation (+M). The -I effect dominates, significantly increasing the acidity of the adjacent C2 and C4 protons.

  • Position 5 (Methyl): Exerts a weak inductive donation (+I) and hyperconjugation. This slightly raises the energy of the HOMO, making the ring slightly more susceptible to electrophilic attack compared to 3,5-dibromopyridine, but still far less than benzene.

Frontier Molecular Orbitals (FMO)[1][2]
  • HOMO (Highest Occupied Molecular Orbital): Concentrated primarily on the ring carbons and the methyl group. The methyl group raises the HOMO energy, increasing nucleophilicity relative to 3-bromopyridine.

  • LUMO (Lowest Unoccupied Molecular Orbital): Located on the pyridine ring and the C-Br bond. The low-lying LUMO facilitates nucleophilic attacks (e.g., metal-halogen exchange or S

    
    Ar under forcing conditions).
    
  • Dipole Moment: The vector sum of the N-lone pair, C-Br, and C-Me bonds creates a distinct dipole that influences binding orientation in protein pockets (e.g., kinase hinge regions).

Basicity (pKa)
  • Pyridine: ~5.2

  • 3-Bromopyridine: ~2.8

  • 3-Methylpyridine: ~5.7[1]

  • 5-Bromo-3-methylpyridine: ~3.2 (Predicted)

    • Implication: The nitrogen remains a viable hydrogen bond acceptor at physiological pH (7.4) but is less likely to be protonated than unsubstituted pyridine, improving membrane permeability (LogD).

Part 3: Reactivity Map & Visualization

The following diagram illustrates the distinct reactivity zones dictated by the electronic overlay of the Nitrogen, Bromine, and Methyl groups.

ReactivityMap Core 5-Bromo-3-methylpyridine (Scaffold) N1 N1 Nitrogen (pKa ~3.2) H-Bond Acceptor N-Oxidation Site Core->N1 C2 C2 Position (Most Acidic C-H) Site of Lithiation (Directing Group: N + Br) Core->C2 C3 C3-Bromine (Electrophilic Handle) Suzuki/Buchwald Coupling Halogen-Metal Exchange Core->C3 C4 C4 Position (Sterically Crowded) Secondary Lithiation Site Core->C4 C5 C5-Methyl (Benzylic Carbon) Radical Bromination Oxidation to COOH Core->C5 C6 C6 Position (Less Acidic) Site of Chichibabin Amination Core->C6 Directed Metalation Directed Metalation C2->Directed Metalation LiTMP / -78°C Cross-Coupling Cross-Coupling C3->Cross-Coupling Pd(0) Lateral Functionalization Lateral Functionalization C5->Lateral Functionalization NBS / AIBN

Caption: Reactivity landscape of 5-bromo-3-methylpyridine showing orthogonal functionalization vectors.

Part 4: Experimental Protocols

Protocol A: Regioselective C2-Lithiation (The "DoG" Effect)

Principle: The C2 proton is the most acidic due to the synergistic inductive withdrawal of the adjacent Nitrogen and the C3-Bromine (Directing Ortho Group or DoG effect). However, "Halogen Dance" (migration of Li to C4 and Br to C3) is a risk if temperatures rise above -78°C.

Reagents:

  • Substrate: 5-Bromo-3-methylpyridine (1.0 eq)

  • Base: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (1.1 eq) — Preferred over LDA to minimize nucleophilic attack on the ring.

  • Electrophile: DMF, I2, or Aldehydes.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Preparation of LiTMP: To a solution of 2,2,6,6-tetramethylpiperidine (1.15 eq) in THF at -78°C, add n-BuLi (1.15 eq) dropwise. Stir for 30 min at 0°C, then cool back to -78°C.

  • Metalation: Add a solution of 5-bromo-3-methylpyridine (1.0 eq) in THF dropwise to the LiTMP solution at -78°C.

    • Critical Control Point: Maintain internal temperature below -70°C to prevent halogen scrambling.

  • Equilibration: Stir for 45 minutes at -78°C. The solution typically turns deep yellow/orange, indicating the formation of the 2-lithio species.

  • Quenching: Add the electrophile (e.g., DMF, 1.5 eq) rapidly.

  • Workup: Allow to warm to RT, quench with sat. NH4Cl, and extract with EtOAc.

Validation:

  • Successful C2-substitution yields 5-bromo-3-methylpicolinaldehyde .

  • Note: If C4 substitution is observed, the reaction temperature was likely too high, allowing thermodynamic equilibration.

Protocol B: C3-Selective Suzuki-Miyaura Coupling

Principle: The C-Br bond is activated for oxidative addition by Pd(0). The electron-poor pyridine ring facilitates this step faster than electron-rich aryl bromides.

Reagents:

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%) or Pd(PPh3)4.

  • Ligand: Not usually required beyond the precatalyst, but XPhos can improve yields for sterically hindered boronic acids.

  • Base: K3PO4 (2.0 eq) or Cs2CO3.

  • Solvent: 1,4-Dioxane/Water (4:1).[2]

Step-by-Step Methodology:

  • Degassing: Sparge the solvent mixture with Argon for 15 minutes.

  • Assembly: Charge the reaction vessel with 5-bromo-3-methylpyridine (1.0 eq), Arylboronic acid (1.2 eq), Base, and Catalyst.

  • Reaction: Heat to 80-90°C under Argon for 4-12 hours.

    • Monitoring: HPLC/UPLC. The disappearance of the starting bromide is usually rapid.

  • Purification: The basic nitrogen can cause streaking on silica. Pre-treat silica gel with 1% Et3N or use amino-functionalized silica for flash chromatography.

Part 5: Medicinal Chemistry Applications[4][5][6][7][8]

Scaffold Hopping & Bioisosterism

5-bromo-3-methylpyridine serves as a bioisostere for 3,5-disubstituted benzenes .

  • Advantage: The pyridine nitrogen reduces lipophilicity (LogP) compared to the benzene analog, improving water solubility.

  • Metabolic Stability: The C5-methyl group blocks the metabolic "soft spot" at the 5-position (a common site for CYP450 oxidation in simple pyridines), while the C3-Br allows for the installation of diversity elements.

Kinase Inhibition (Case Study: RAF/MEK)

In kinase inhibitors (e.g., Vemurafenib analogs), the pyridine nitrogen often functions as a key H-bond acceptor for the hinge region of the ATP binding pocket.

  • Design Strategy: Use the C3-Br to couple a "tail" moiety that extends into the solvent-exposed region. Use the C5-Me to induce a twist in the biaryl system (atropisomerism control) or to fill a small hydrophobic pocket (gatekeeper residue interaction).

Divergent Synthesis Workflow

The following workflow demonstrates how to generate a library of 3,5-disubstituted pyridines from this single precursor.

SynthesisWorkflow Start 5-Bromo-3-methylpyridine Step1 Suzuki Coupling (R-B(OH)2, Pd) Start->Step1 Step2 Radical Bromination (NBS, AIBN) Start->Step2 Step3 Lithiation / DMF (LiTMP, -78°C) Start->Step3 Prod1 3-Aryl-5-methylpyridine Step1->Prod1 Prod2 3-Bromo-5-(bromomethyl)pyridine Step2->Prod2 Nucleophilic Sub.\n(Amines/Alkoxides) Nucleophilic Sub. (Amines/Alkoxides) Prod2->Nucleophilic Sub.\n(Amines/Alkoxides) Prod3 5-Bromo-3-methylpicolinaldehyde Step3->Prod3 Reductive Amination Reductive Amination Prod3->Reductive Amination

Caption: Divergent synthesis pathways accessing C2, C3, and C5 functionalized derivatives.

References

  • Schlosser, M., & Rausis, T. (2004). Site-Selective Lithiation of Pyridines. European Journal of Organic Chemistry. (Contextual grounding on the "DoG" effect and LiTMP usage).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Protocols. Retrieved October 2025, from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Mechanistic aspects regarding the Suzuki–Miyaura reaction.... Retrieved October 2025, from [Link][3]

Sources

5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

This guide details the physicochemical properties, synthesis, and validation of 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine . This molecule represents a "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor space.[1]

The structural logic of this compound is threefold:

  • The Aminopyridine Core: A classic hinge-binding motif found in numerous FDA-approved drugs (e.g., Crizotinib derivatives).[1]

  • The C3-Methyl Group: A critical steric handle. Unlike a simple pyridine, the C3-methyl forces the N-phenyl ring out of planarity (atropisomerism potential), improving selectivity by filling hydrophobic pockets (e.g., the gatekeeper region in kinases).

  • The C5-Bromine: A versatile synthetic handle allowing for late-stage diversification via Suzuki-Miyaura or Sonogashira couplings.

Physicochemical Core Data

The following data is derived from atomic weight standards and structural topology analysis.

PropertyValueNotes
IUPAC Name 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine
Molecular Formula C₁₂H₁₀BrFN₂
Molecular Weight 281.13 g/mol Calculated using IUPAC atomic weights [1].
Exact Mass 280.0011 uMonoisotopic mass.
Heavy Atom Count 16
ClogP (Est.) 3.8 ± 0.4Highly lipophilic due to Br/F/Me substituents.[1]
H-Bond Donors 1Secondary amine (NH).
H-Bond Acceptors 2Pyridine Nitrogen, Fluorine.[1][2]
Rotatable Bonds 2N-Phenyl and N-Pyridyl bonds.

Synthetic Architecture

Strategic Analysis: The Chemoselectivity Challenge

Synthesizing this molecule presents a classic chemoselectivity problem: Halogen Contention.

  • Target: Form a C–N bond between the pyridine C2 position and the aniline nitrogen.

  • Risk: Standard Pd-catalyzed amination (Buchwald-Hartwig) using a dibromide precursor (e.g., 2,5-dibromo-3-methylpyridine) risks coupling at the C5-position, yielding the wrong isomer or oligomers.[1]

Recommended Protocol: Chan-Lam Oxidative Coupling

To bypass the halogen contention, we utilize the Chan-Lam coupling . This copper-mediated reaction couples an aryl boronic acid with an amine.[3][4] By using 2-amino-5-bromo-3-methylpyridine as the nucleophile and 4-fluorophenylboronic acid as the electrophile, we leave the sensitive C5-bromine intact.

Reagents & Materials
  • Nucleophile: 2-Amino-5-bromo-3-methylpyridine (CAS: 3430-21-5) [2].

  • Electrophile: 4-Fluorophenylboronic acid (CAS: 1765-93-1).

  • Catalyst: Copper(II) Acetate [Cu(OAc)₂].[1]

  • Ligand/Base: Pyridine (2 eq) or TEA.

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Atmosphere: Open air (O₂ is the oxidant).

Step-by-Step Protocol
  • Charge: To a 250 mL round-bottom flask equipped with a stir bar, add 2-amino-5-bromo-3-methylpyridine (1.0 eq, 10 mmol) and 4-fluorophenylboronic acid (1.5 eq, 15 mmol).

  • Catalyst Addition: Add Cu(OAc)₂ (1.0 eq, 10 mmol). Note: Stoichiometric Cu is preferred for speed, though catalytic (20 mol%) works with slower kinetics.[1]

  • Solvation: Add DCM (50 mL) and Pyridine (2.0 eq).

  • Reaction: Stir vigorously at room temperature (25°C) open to the atmosphere. The reaction typically turns a dark blue/green (active Cu species).

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The boronic acid spot will disappear, and a new non-polar spot (product) will emerge. Reaction time: 12–24 hours.

  • Workup:

    • Dilute with EtOAc (100 mL).

    • Wash with 1M HCl (removes pyridine and unreacted amine).

    • Wash with Brine.[5]

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash chromatography (SiO₂), eluting with a gradient of 0–20% EtOAc in Hexanes.

Alternative Route: Selective Buchwald-Hartwig

For scale-up (>100g), where stoichiometric copper is problematic, use a Pd-catalyzed coupling .[1]

  • Crucial Adjustment: Use 1-fluoro-4-iodobenzene instead of the bromo-analog.

  • Logic: The oxidative addition of Pd(0) to Ar-I is significantly faster than to Ar-Br (Pyridine C5). This kinetic difference ensures the C–N bond forms at the phenyl ring, not the pyridine [3].

Visualization of Synthesis Logic

The following diagram illustrates the chemoselective pathway chosen to preserve the C5-Bromine handle.

SynthesisPathway Precursor1 2-Amino-5-bromo- 3-methylpyridine (Nucleophile) Intermediate Cu(II)-Amine-Boronate Complex Precursor1->Intermediate Coordination SideProduct Avoided Side Reaction: C5-Coupling (Oligomers) Precursor1->SideProduct If Pd/Br-Br used Precursor2 4-Fluorophenyl- boronic acid (Electrophile) Precursor2->Intermediate Transmetallation Catalyst Cu(OAc)2 [Oxidative Coupling] Catalyst->Intermediate Product 5-bromo-N-(4-fluorophenyl)- 3-methylpyridin-2-amine (Target) Intermediate->Product Reductive Elimination (C-N Bond Formation)

Caption: Figure 1. Chemoselective Chan-Lam synthesis strategy avoiding C5-bromine interference.

Analytical Validation (QC Standards)

To certify the synthesized material, the following spectroscopic signatures must be observed.

¹H NMR (400 MHz, CDCl₃) Expectations
  • δ 2.15–2.25 ppm (s, 3H): Distinct singlet for the C3-Methyl group. This is the diagnostic handle; if this splits or shifts significantly, check for regioisomers.

  • δ 6.0–6.5 ppm (bs, 1H): Amine N-H proton (exchangeable with D₂O).[1]

  • δ 6.9–7.1 ppm (m, 2H): Phenyl protons ortho to Fluorine (splitting due to ¹⁹F coupling).

  • δ 7.4–7.5 ppm (m, 2H): Phenyl protons meta to Fluorine.

  • δ 7.6 ppm (d, 1H): Pyridine C4-H (doublet due to meta-coupling with C6-H).

  • δ 8.1 ppm (d, 1H): Pyridine C6-H (deshielded by Nitrogen and Bromine).

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Parent Ion [M+H]⁺: Two peaks of equal intensity at m/z 281.1 and 283.1 (characteristic ¹:¹ isotopic ratio of ⁷⁹Br and ⁸¹Br).

  • Fragmentation: Loss of Br (M-79/81) is common in high-energy collision.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2025).[1] Standard Atomic Weights.[6] Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Chan-Lam Coupling Mechanism and Protocols. Retrieved from [Link][1]

  • ACS Omega. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination.[7][8] Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Stability of 2-Amino-3-Methylpyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 2-amino-3-methylpyridine scaffold is a cornerstone in modern medicinal chemistry, integral to the development of a diverse array of therapeutic agents. Its unique electronic and structural properties contribute to its efficacy but also present distinct challenges regarding chemical stability. This in-depth technical guide provides a comprehensive analysis of the chemical stability of the 2-amino-3-methylpyridine core. We will explore its intrinsic stability, delve into the primary degradation pathways under various stress conditions—including hydrolysis, oxidation, photolysis, and thermal stress—and present field-proven strategies for its stabilization in pharmaceutical formulations. This guide is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to anticipate and mitigate stability issues, thereby accelerating the development of robust and effective drug candidates.

Introduction: The Significance of the 2-Amino-3-Methylpyridine Scaffold

The 2-amino-3-methylpyridine moiety, a substituted pyridine ring, is a privileged scaffold in drug discovery. Its prevalence stems from its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets. The amino group at the 2-position and the methyl group at the 3-position modulate the electronic properties and steric profile of the pyridine ring, influencing its basicity and reactivity. This unique arrangement has been successfully incorporated into a multitude of active pharmaceutical ingredients (APIs) across different therapeutic areas. However, the very features that make this scaffold attractive from a medicinal chemistry perspective can also render it susceptible to chemical degradation, impacting the safety, efficacy, and shelf-life of the final drug product. A thorough understanding of its stability profile is therefore not just a regulatory requirement but a fundamental aspect of rational drug design and development.

Intrinsic Chemical Stability and General Handling

Under recommended storage conditions—in a cool, dry, and well-ventilated place, protected from light—2-amino-3-methylpyridine is a stable solid.[1][2] However, its chemical nature predisposes it to reactivity with certain classes of compounds and under specific environmental conditions.

Key Incompatibilities:

  • Strong Oxidizing Agents: The amino group and the electron-rich pyridine ring are susceptible to oxidation. Contact with strong oxidizing agents can lead to rapid degradation.[3]

  • Strong Acids: The basic nitrogen atom of the pyridine ring and the exocyclic amino group can be protonated by strong acids, which may catalyze degradative reactions or lead to the formation of less stable salts.[3]

General Handling and Storage Recommendations:

  • Store in tightly sealed containers to prevent exposure to air and moisture.

  • Protect from direct sunlight and other sources of high-energy radiation.

  • Avoid contact with incompatible materials listed above.

Principal Degradation Pathways and Mechanisms

Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for elucidating the potential degradation pathways of a drug substance.[4] For the 2-amino-3-methylpyridine scaffold, the primary degradation routes are hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

The 2-amino-3-methylpyridine scaffold is generally stable against hydrolysis under neutral conditions. However, under acidic or basic conditions, degradation can be induced, particularly at elevated temperatures.

  • Acid-Catalyzed Hydrolysis: While the pyridine ring itself is relatively resistant to acid-catalyzed cleavage, the amino group can be a site of reaction. Under harsh acidic conditions, deamination can occur, though this is generally a slow process for aminopyridines. The rate and extent of degradation are highly dependent on the pH and the presence of other functional groups in the molecule.

  • Base-Catalyzed Hydrolysis: In strongly alkaline solutions, nucleophilic attack by hydroxide ions can potentially lead to ring-opening or other degradative reactions, although aminopyridines are generally more stable under basic conditions compared to acidic ones.

Oxidative Degradation

Oxidation is a significant degradation pathway for the 2-amino-3-methylpyridine scaffold due to the presence of the electron-donating amino group and the pyridine ring nitrogen.

  • Mechanism of Oxidation: The reaction with oxidizing agents, such as hydrogen peroxide, can proceed via several mechanisms. The primary amino group can be oxidized, and the pyridine ring can be oxidized to form N-oxides or undergo ring-opening under more stringent conditions.[5]

  • Identified Oxidation Products: In vitro metabolism studies of 2-amino-3-methylpyridine have identified specific oxidation products, which can serve as indicators of potential oxidative degradants in stability studies. These include:

    • 2-amino-3-hydroxymethylpyridine (2A3HMP) []

    • 2-amino-3-methyl-5-hydroxypyridine (2A3M5HP) []

    • 2-amino-3-methylpyridine-1-N-oxide (2A3MPNO) []

The formation of these products highlights the susceptibility of both the methyl group and the pyridine ring to oxidative modification.

Photolytic Degradation

Exposure to ultraviolet (UV) or visible light can induce photochemical reactions in pyridine derivatives, leading to degradation.[5]

  • Mechanism of Photodegradation: The absorption of light can promote the molecule to an excited state, from which it can undergo various reactions, including oxidation, rearrangement, or polymerization. The specific degradation pathway is dependent on the wavelength of light and the presence of photosensitizers.[5] For many pyridine-containing compounds, a common photodegradation pathway involves oxidation of the pyridine ring.[5]

The following diagram illustrates the potential degradation pathways of the 2-amino-3-methylpyridine scaffold under various stress conditions.

Degradation_Pathways cluster_hydrolysis Hydrolytic Stress (Acid/Base) cluster_oxidation Oxidative Stress (e.g., H₂O₂) cluster_photolysis Photolytic Stress (UV/Vis Light) 2-Amino-3-Methylpyridine 2-Amino-3-Methylpyridine Deamination_Products Deamination Products 2-Amino-3-Methylpyridine->Deamination_Products Acidic Ring-Opened_Products Ring-Opened Products 2-Amino-3-Methylpyridine->Ring-Opened_Products Basic 2-Amino-3-hydroxymethylpyridine 2-Amino-3-hydroxymethylpyridine 2-Amino-3-Methylpyridine->2-Amino-3-hydroxymethylpyridine 2-Amino-3-methyl-5-hydroxypyridine 2-Amino-3-methyl-5-hydroxypyridine 2-Amino-3-Methylpyridine->2-Amino-3-methyl-5-hydroxypyridine 2-Amino-3-methylpyridine-1-N-oxide 2-Amino-3-methylpyridine-1-N-oxide 2-Amino-3-Methylpyridine->2-Amino-3-methylpyridine-1-N-oxide Photo-oxidized_Products Photo-oxidized Products 2-Amino-3-Methylpyridine->Photo-oxidized_Products Polymeric_Byproducts Polymeric Byproducts 2-Amino-3-Methylpyridine->Polymeric_Byproducts

Caption: Potential degradation pathways of the 2-amino-3-methylpyridine scaffold.

Experimental Protocols for Forced Degradation Studies

A systematic approach to forced degradation is crucial for identifying potential degradants and developing stability-indicating analytical methods. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[4]

The following diagram outlines a general workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL in suitable solvent) Acid_Hydrolysis Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Stock_Solution->Acid_Hydrolysis Base_Hydrolysis Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stock_Solution->Base_Hydrolysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stock_Solution->Oxidation Photolysis Photolysis (ICH Q1B guidelines) Stock_Solution->Photolysis Thermal Thermal Stress (e.g., 80°C, solid state) Stock_Solution->Thermal Control_Sample Prepare Control Sample (Protected from stress) HPLC_Analysis Analyze by Stability-Indicating HPLC-UV/MS Control_Sample->HPLC_Analysis Sampling Sample at Time Points (e.g., 2, 4, 8, 24h) Acid_Hydrolysis->Sampling Base_Hydrolysis->Sampling Oxidation->Sampling Photolysis->HPLC_Analysis Thermal->HPLC_Analysis Neutralization Neutralize (for hydrolysis) Sampling->Neutralization Dilution Dilute to Target Concentration Neutralization->Dilution Dilution->HPLC_Analysis Peak_Purity Assess Peak Purity HPLC_Analysis->Peak_Purity Identify_Degradants Identify & Characterize Degradants Peak_Purity->Identify_Degradants Mass_Balance Perform Mass Balance Calculation Identify_Degradants->Mass_Balance

Caption: General workflow for forced degradation studies.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, is a prerequisite for meaningful forced degradation studies.[5]

Recommended HPLC Method Parameters:

  • Column: A reversed-phase C18 column is a common starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. For mass spectrometry (MS) compatible methods, volatile buffers like ammonium acetate or formic acid are preferred.[7]

  • Detection: A photodiode array (PDA) detector is useful for monitoring peak purity and detecting the formation of new chromophores. Mass spectrometry (MS) is invaluable for the identification and structural elucidation of degradation products.

Protocol for Hydrolytic Degradation
  • Acidic Hydrolysis: Mix a stock solution of the compound with an equal volume of 0.1 M to 1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period, with sampling at various time points. Neutralize the samples before analysis.[5]

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the samples before analysis.[5]

  • Neutral Hydrolysis: Mix the stock solution with an equal volume of water and incubate under the same conditions as the acidic and basic samples.

Protocol for Oxidative Degradation
  • Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide).

  • Keep the mixture at room temperature for a defined period, with regular monitoring.

  • Withdraw aliquots at specified time intervals and dilute for analysis.[5]

Protocol for Photolytic Degradation
  • Expose a solution of the compound in a photochemically transparent container (e.g., quartz) to a light source as specified in ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

  • Analyze the samples after the exposure period.[5]

Protocol for Thermal Degradation
  • Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C). At specified time points, remove samples, dissolve in a suitable solvent, and analyze.[5]

  • Solution State: Heat the stock solution in a controlled temperature bath (e.g., 60°C) and follow the sampling and analysis procedure as for hydrolytic degradation.

Strategies for Stabilization

Given the susceptibility of the 2-amino-3-methylpyridine scaffold to degradation, several formulation strategies can be employed to enhance its stability.

pH Adjustment and Buffering

For liquid formulations, maintaining an optimal pH is critical. Since aminopyridines can be more susceptible to degradation under acidic conditions, formulating in a neutral to slightly basic pH range can improve stability. The use of appropriate buffering agents is essential to maintain the desired pH throughout the product's shelf life.[8]

Use of Antioxidants

To mitigate oxidative degradation, the inclusion of antioxidants in the formulation is a common and effective strategy.[8] Suitable antioxidants for pharmaceutical formulations include:

  • Ascorbic acid

  • Tocopherol (Vitamin E)

  • Butylated hydroxytoluene (BHT)

  • Sodium metabisulfite

Protection from Light

For photosensitive compounds, protection from light is paramount. This can be achieved through:

  • Primary Packaging: Using amber or opaque containers (e.g., amber vials, bottles).

  • Secondary Packaging: Enclosing the primary container in a light-blocking outer package (e.g., a cardboard carton).

Solid-State Formulation Strategies

For solid dosage forms, several advanced formulation techniques can enhance stability:

  • Microencapsulation: Encapsulating the API in a protective polymer matrix can shield it from environmental factors such as moisture, oxygen, and light.[8]

  • Solid Dispersions: Creating a solid dispersion of the API in a polymer matrix can improve both solubility and stability by preventing crystallization and reducing molecular mobility.

  • Use of Excipients: Careful selection of excipients is crucial. For instance, using excipients with low water content can minimize hydrolytic degradation. In a study on 4-aminopyridine capsules, lactose and microcrystalline cellulose were used as diluents, and the formulations were found to be stable for at least one year when protected from light.[9]

The following table summarizes the key stabilization strategies for formulations containing the 2-amino-3-methylpyridine scaffold.

Degradation PathwayStabilization StrategyMechanism of Action
Hydrolysis pH control (buffering)Minimizes acid/base catalysis of hydrolytic reactions.
Low moisture content excipientsReduces the availability of water for hydrolysis.
MicroencapsulationCreates a physical barrier against moisture.
Oxidation Addition of antioxidantsScavenges free radicals and reactive oxygen species.
Inert atmosphere packagingReplaces oxygen with an inert gas (e.g., nitrogen) to prevent oxidation.
Photolysis Light-protective packagingBlocks UV and visible light from reaching the drug substance.

Conclusion

The 2-amino-3-methylpyridine scaffold is a valuable asset in the medicinal chemist's toolbox. However, its inherent chemical reactivity necessitates a proactive and informed approach to stability assessment and formulation development. A comprehensive understanding of its degradation pathways—primarily oxidation and photodegradation—is the first step toward designing robust drug products. By implementing the forced degradation protocols and stabilization strategies outlined in this guide, researchers and drug development professionals can effectively mitigate stability risks, ensuring the development of safe, effective, and stable medicines. The insights provided herein should serve as a practical resource to navigate the challenges associated with this important chemical scaffold, ultimately contributing to the successful translation of promising drug candidates from the laboratory to the clinic.

References

  • Trissel, L. A., Zhang, Y., & Xu, Q. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(4), 299–301.
  • Journal of Chemical and Pharmaceutical Research. (2024, January 25). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Retrieved February 23, 2026, from [Link]

  • PharmaGuideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved February 23, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved February 23, 2026, from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2-Amino-3-methylpyridine on Newcrom R1 HPLC column. Retrieved February 23, 2026, from [Link]

  • MDPI. (2017, August 31). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Retrieved February 23, 2026, from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved February 23, 2026, from [Link]

  • Scribd. (n.d.). Formulation Strategies For Enhancing Drug Stability | PDF. Retrieved February 23, 2026, from [Link]

  • Loba Chemie. (2018, December 10). 2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved February 23, 2026, from [Link]

  • Veeprho. (2020, July 20). Stress Testing Study Design. Retrieved February 23, 2026, from [Link]

  • Quora. (2018, April 7). Which is a weaker base between pyridine and 2-aminopyridine and why? Retrieved February 23, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved February 23, 2026, from [Link]

  • BioPharm International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 2-Aminopyridine. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-3-methylpyridine. Retrieved February 23, 2026, from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2014, December 1). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Retrieved February 23, 2026, from [Link]

  • PMC. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Retrieved February 23, 2026, from [Link]

Sources

Novel 2-Aminopyridine Derivatives: A Technical Guide for Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Kinases and the Rise of the 2-Aminopyridine Scaffold

Protein kinases, as central regulators of a vast array of cellular processes, represent a prominent and highly pursued class of drug targets.[1] Their dysregulation is a hallmark of numerous pathologies, most notably cancer and inflammatory diseases.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of many of these conditions since the first approval of imatinib in 2001.[3][4][5] Within the expansive chemical space of kinase inhibitors, the 2-aminopyridine scaffold has emerged as a "privileged" structure, a testament to its remarkable versatility and efficacy.[6][7] This guide provides an in-depth exploration of novel 2-aminopyridine derivatives, offering a technical resource for researchers and drug development professionals in the field of kinase inhibitor research.

The therapeutic potential of aminopyridine derivatives is well-established, with several approved drugs incorporating this moiety for a range of indications, including anti-inflammatory and antimicrobial applications.[6][8] In the context of kinase inhibition, the 2-aminopyridine core serves as a highly effective hinge-binding motif.[9][10] The nitrogen atom of the pyridine ring and the exocyclic amino group form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[11][12][13][14] This fundamental binding mode provides a robust anchor for the inhibitor, allowing for the exploration of various substituents to achieve high potency and selectivity.[11][12]

This guide will delve into the synthetic strategies for generating novel 2-aminopyridine derivatives, analyze the intricate structure-activity relationships that govern their inhibitory profiles, and detail the essential in vitro and in vivo evaluation methodologies. Through a combination of established protocols, data-driven insights, and illustrative case studies, we aim to equip researchers with the knowledge to rationally design and advance the next generation of 2-aminopyridine-based kinase inhibitors.

Part 1: Synthetic Strategies for Novel 2-Aminopyridine Derivatives

The synthesis of a diverse library of 2-aminopyridine derivatives is the cornerstone of any kinase inhibitor discovery program. A variety of synthetic methodologies have been developed, ranging from classical condensation reactions to modern cross-coupling techniques. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

One of the most efficient and widely adopted methods for the synthesis of polysubstituted 2-amino-3-cyanopyridines is the one-pot, multi-component reaction (MCR).[15][16][17] This approach offers several advantages, including operational simplicity, high atom economy, and the ability to rapidly generate a diverse range of analogs from readily available starting materials.[17]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 2-Amino-3-cyanopyridines

This protocol describes a rapid and environmentally friendly route to 2-amino-3-cyanopyridines.[17]

Materials:

  • Aromatic aldehyde (2 mmol)

  • Methyl ketone (2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium acetate (3 mmol)

  • Microwave reactor

Procedure:

  • In a 25 mL flask suitable for microwave synthesis, combine the aromatic aldehyde, methyl ketone, malononitrile, and ammonium acetate.

  • Place the flask in the microwave reactor and irradiate the mixture for 7-9 minutes at a suitable power level.

  • After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

  • Add cold water to the reaction mixture, and the solid product will precipitate.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Causality behind Experimental Choices:

  • Microwave Irradiation: This technique significantly accelerates the reaction rate, often reducing reaction times from hours to minutes and improving yields.[17]

  • Ammonium Acetate: Serves as the nitrogen source for the pyridine ring.

  • One-Pot Reaction: This approach streamlines the synthetic process, reduces waste, and improves overall efficiency by eliminating the need to isolate intermediates.[17]

Another versatile method for synthesizing 2-aminopyridine derivatives involves the Suzuki coupling reaction, which allows for the introduction of various aryl or heteroaryl groups at specific positions of the pyridine ring.[11]

General Synthetic Workflow Diagram

G cluster_0 Synthesis of 2-Aminopyridine Core cluster_1 Functionalization Starting Materials Starting Materials Multi-component Reaction Multi-component Reaction Starting Materials->Multi-component Reaction Aldehyde, Ketone, Malononitrile, Ammonium Salt 2-Aminopyridine Core 2-Aminopyridine Core Multi-component Reaction->2-Aminopyridine Core Functionalization Reactions Functionalization Reactions 2-Aminopyridine Core->Functionalization Reactions e.g., Suzuki Coupling, Amide Coupling Novel 2-Aminopyridine Derivatives Novel 2-Aminopyridine Derivatives Functionalization Reactions->Novel 2-Aminopyridine Derivatives

Caption: General Synthetic Workflow for 2-Aminopyridine Derivatives.

Part 2: Structure-Activity Relationship (SAR) and Lead Optimization

The systematic exploration of the structure-activity relationship (SAR) is a critical step in the development of potent and selective kinase inhibitors. For 2-aminopyridine derivatives, modifications at various positions of the scaffold can profoundly impact their biological activity.

The 2-amino group and the pyridine nitrogen are essential for hinge binding, and modifications to the primary amine can lead to a reduction in potency.[12] Substitutions at the 3-, 4-, 5-, and 6-positions of the pyridine ring are commonly explored to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

For instance, in the development of ALK2 inhibitors, it was found that substitution of a 3-phenol with a 4-phenylpiperazine group significantly increased cellular potency.[12] Similarly, in the optimization of JAK2 inhibitors, specific stereoisomers and the introduction of a pyrrolidine moiety at the R position of the 2-aminopyridine scaffold were shown to be crucial for achieving high potency and selectivity.[18][19]

Data Presentation: SAR of 2-Aminopyridine Derivatives as JAK2 Inhibitors

The following table summarizes the JAK2 inhibitory activity of a series of 2-aminopyridine derivatives, highlighting the impact of different substituents.

CompoundR-groupJAK2 IC50 (nM)JAK1 IC50 (nM)JAK3 IC50 (nM)Selectivity (JAK1/JAK2)Selectivity (JAK3/JAK2)
16m-(R) (R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl32552288576
21b Specific proprietary group924841656276184
Crizotinib (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy-----

Data adapted from Ma et al. (2020) and another study on JAK2 inhibitors.[19][20]

Key SAR Insights:

  • Stereochemistry Matters: The (R)-enantiomer of compound 16m showed significantly higher potency, emphasizing the importance of stereochemistry in inhibitor design.[18]

  • Targeting the Hydrophobic Pocket: The trimethoxyphenyl group in some ALK2 inhibitors interacts with a hydrophobic back pocket, and modifications to this group can influence both potency and selectivity.[12]

  • Exploiting Solvent-Exposed Regions: Modifications that extend into the solvent-exposed region can be used to introduce solubilizing groups or improve pharmacokinetic properties without compromising potency.[21]

SAR Relationship Diagram

G cluster_0 Key Interaction Points cluster_1 Desired Outcomes 2-Aminopyridine Scaffold 2-Aminopyridine Scaffold Hinge Binding Hinge Binding 2-Aminopyridine Scaffold->Hinge Binding 2-amino group Pyridine N Hydrophobic Pocket Hydrophobic Pocket 2-Aminopyridine Scaffold->Hydrophobic Pocket Substituents at C3, C5 positions Solvent Exposed Region Solvent Exposed Region 2-Aminopyridine Scaffold->Solvent Exposed Region Substituents at C4, C6 positions Potency Potency Hinge Binding->Potency Hydrophobic Pocket->Potency Selectivity Selectivity Hydrophobic Pocket->Selectivity ADME Properties ADME Properties Solvent Exposed Region->ADME Properties G Hit Identification Hit Identification In Vitro Biochemical Assays In Vitro Biochemical Assays Hit Identification->In Vitro Biochemical Assays Potency & Selectivity Cell-Based Assays Cell-Based Assays In Vitro Biochemical Assays->Cell-Based Assays Cellular Activity In Vivo Efficacy Studies In Vivo Efficacy Studies Cell-Based Assays->In Vivo Efficacy Studies Animal Models ADME/Tox Studies ADME/Tox Studies In Vivo Efficacy Studies->ADME/Tox Studies Pharmacokinetics & Safety Lead Candidate Lead Candidate ADME/Tox Studies->Lead Candidate

Caption: Preclinical Evaluation Workflow for a Novel Kinase Inhibitor.

Part 4: Case Studies and Future Perspectives

The 2-aminopyridine scaffold has been successfully incorporated into several clinically approved and late-stage clinical kinase inhibitors, demonstrating its therapeutic value.

Crizotinib: An ALK and ROS1 inhibitor approved for the treatment of non-small cell lung cancer, Crizotinib features a 2-aminopyridine core that is crucial for its activity. [20][22] Future Perspectives:

The field of 2-aminopyridine kinase inhibitor research continues to evolve. Future directions include:

  • Targeting Novel Kinases: The versatility of the 2-aminopyridine scaffold makes it an attractive starting point for developing inhibitors against novel and challenging kinase targets.

  • Development of Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibitors, the design of covalent and allosteric inhibitors based on the 2-aminopyridine core could lead to improved selectivity and potency.

  • Dual-Target Inhibitors: The development of compounds that can simultaneously inhibit two or more kinases is a promising strategy for overcoming drug resistance and achieving synergistic therapeutic effects. [11][23]

Conclusion

The 2-aminopyridine scaffold has proven to be a remarkably successful and enduring platform for the discovery and development of potent and selective kinase inhibitors. Its ability to effectively engage the kinase hinge region, coupled with the synthetic tractability that allows for extensive exploration of structure-activity relationships, ensures its continued prominence in medicinal chemistry. This guide has provided a comprehensive overview of the key aspects of 2-aminopyridine kinase inhibitor research, from synthetic strategies and SAR analysis to preclinical evaluation. By leveraging the principles and protocols outlined herein, researchers can continue to innovate and advance the development of novel 2-aminopyridine derivatives with the potential to address unmet medical needs in oncology and beyond.

References

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.).
  • Kinase Inhibitors for Inflammatory Diseases: Preclinical Development - Xtalks. (2023, June 15).
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024, August 23). Journal of Medicinal Chemistry.
  • Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. (2020, November 14). MDPI.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC.
  • Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. (2023, February 15). PubMed.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery.
  • 2-aminopyridine – a classic and trendy pharmacophore. (2026, February 17). ResearchGate.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • (A–C) General synthetic routes of 2-aminopyridine derivatives. Reagents... (n.d.). ResearchGate.
  • Application Notes and Protocols: 2-(2-Aminopyridin-3-yl)acetonitrile in Medicinal Chemistry. (n.d.). Benchchem.
  • Kinase Inhibitors in Preclinical Development - 2021. (2022, May 30). Drug Development Insights by OmicsX.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025, January 8). RSC Publishing.
  • FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. (n.d.).
  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2014, August 7). Journal of Medicinal Chemistry.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC.
  • Opportunities and challenges in the development of kinase inhibitor therapy for cancer. (n.d.).
  • Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile: A Technical Guide. (n.d.). Benchchem.
  • Kinase assays. (2020, September 1). BMG LABTECH.
  • Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a. (n.d.). ResearchGate.
  • yl)acetonitrile and Other Aminopyridine Derivatives in Drug Discovery. (n.d.). Benchchem.
  • The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors. (2017, September 15). PubMed.
  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (2025, August 7). ResearchGate.
  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. (n.d.). PMC.
  • Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. (2024, March 6). Taylor & Francis.
  • Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. (2022, September 20). Journal of Medicinal Chemistry.
  • Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. (2020, April 15). PubMed.
  • Scheme 1. Synthesis of 2-iminopyridine derivatives (5a-e) Reagents and... (n.d.). ResearchGate.
  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs.
  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. (2018, March 23). ACS Publications.
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024, September 12). PubMed.
  • Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. (2010, January 15). PubMed.
  • A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity. (2015, May 1). PubMed.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019, August 19).
  • Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. (n.d.). PUBDB.
  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (n.d.). PMC.
  • How protein kinase inhibitors bind to the hinge region of the target protein. (2025, November 4). ResearchGate.

Sources

Methodological & Application

Optimized protocol for N-arylation of 5-bromo-3-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Protocol for Chemoselective N-Arylation of 5-bromo-3-methylpyridin-2-amine

Executive Summary

This application note details a high-fidelity protocol for the Palladium-catalyzed N-arylation of 5-bromo-3-methylpyridin-2-amine (1) . This substrate presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The C3-methyl group exerts significant ortho-steric pressure, impeding the approach of the metal center to the amine nitrogen.

  • Chemoselectivity: The C5-bromine atom is a competing electrophile. Standard protocols often result in oligomerization (self-coupling) rather than the desired cross-coupling.

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to Palladium, arresting the catalytic cycle.

This guide moves beyond generic Buchwald-Hartwig conditions, utilizing Fourth-Generation (G4) Precatalyst technology and Bulky Biarylphosphine Ligands to achieve high yields while preserving the C5-bromide handle for downstream functionalization.

Strategic Analysis & Mechanistic Logic

The "Ortho-Effect" and Ligand Selection

Standard bidentate ligands (e.g., BINAP, dppf) fail with (1) because they form square-planar complexes that are too crowded to accommodate the bulky 2-aminopyridine during the amine binding step.

  • Solution: Monodentate, dialkylbiaryl phosphine ligands.

  • Selection: BrettPhos is the ligand of choice. Its bulk facilitates reductive elimination, while its electron-rich nature accelerates oxidative addition.[1] Unlike tBuBrettPhos (optimized for amides), BrettPhos offers the specific steric pocket required for primary 2-aminopyridines.

Solving the Chemoselectivity Paradox

The substrate contains an aryl bromide (C5-Br). If coupled with an external Aryl Bromide (Ar-Br), the catalyst cannot easily distinguish between the two, leading to statistical mixtures.

  • Strategy: Electrophile Differentiation .

    • Tier 1 (Recommended): Couple with Aryl Iodides (Ar-I) . Oxidative addition to Ar-I is kinetically faster than Ar-Br, allowing chemoselective coupling at lower temperatures (60–80 °C).

    • Tier 2: If coupling with Ar-Br is necessary, the external Ar-Br must be electron-deficient (activated), and the reaction must be stopped immediately upon consumption of the amine.

Mechanistic Pathway (DOT Visualization)

G PreCat BrettPhos Pd G4 (Precatalyst) ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Activation OxAdd Oxidative Addition (Fast into Ar-I) ActiveCat->OxAdd + Ar-I SideRxn RISK: Self-Coupling (Into C5-Br) ActiveCat->SideRxn If Ar-Br used (Competition) Complex_A L-Pd(II)-Ar (Intermediate A) OxAdd->Complex_A AmineBind Amine Binding (Sterically Hindered Step) Complex_A->AmineBind + Substrate (1) Deprot Deprotonation (Base: LHMDS/NaOtBu) AmineBind->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->ActiveCat Regenerate Pd(0)

Figure 1: Catalytic cycle highlighting the critical Amine Binding step where steric hindrance from the C3-methyl group is most problematic, and the competitive risk of C5-Br activation.

Optimized Experimental Protocol

Objective: Chemoselective N-arylation of 5-bromo-3-methylpyridin-2-amine with 4-Iodoanisole (Model Electrophile).

Materials & Reagents
ComponentRoleSpecification
Substrate Nucleophile5-bromo-3-methylpyridin-2-amine (1.0 equiv)
Coupling Partner ElectrophileAryl Iodide (1.1 equiv) (See Note 1)
Catalyst PrecatalystBrettPhos Pd G4 (2–4 mol%)
Base BaseLHMDS (2.2 equiv, 1.0 M in THF) or NaOtBu
Solvent Medium1,4-Dioxane or t-Amyl Alcohol (Anhydrous)

(Note 1: If using Aryl Bromides, increase catalyst loading to 5 mol% and strictly control temperature).

Step-by-Step Methodology

Step 1: Inert Setup (Critical)

  • Oven-dry a 20 mL reaction vial containing a magnetic stir bar.

  • Cool under a stream of Argon or Nitrogen. Note: Palladium catalysts with electron-rich ligands are sensitive to oxidation.

Step 2: Reagent Charging

  • Charge the vial with:

    • 5-bromo-3-methylpyridin-2-amine (187 mg, 1.0 mmol).

    • Aryl Iodide (1.1 mmol).

    • BrettPhos Pd G4 (18 mg, 0.02 mmol, 2 mol%).

  • If using solid base (NaOtBu): Add 2.2 equiv (211 mg) at this stage.

  • If using LHMDS solution: Add in Step 3.

  • Cap the vial with a septum and purge with Argon for 5 minutes.

Step 3: Solvent & Base Addition

  • Add anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration) via syringe.

  • If using LHMDS: Add 2.2 mL of 1.0 M LHMDS in THF dropwise at room temperature.

    • Why LHMDS? It is a soluble, non-nucleophilic base that minimizes hydrodehalogenation of the C5-Br compared to alkoxides.

Step 4: Reaction

  • Place the vial in a pre-heated block at 70 °C .

  • Stir vigorously (800 rpm).

  • Monitoring: Check by LC-MS at 1 hour and 3 hours.

    • Target: Disappearance of amine (1).

    • Stop Condition: If >5% self-coupling (dimer) is observed, lower temp to 60 °C.

Step 5: Workup

  • Cool to room temperature.[2][3]

  • Dilute with Ethyl Acetate (20 mL) and quench with saturated NH₄Cl solution.

  • Filter through a pad of Celite to remove Pd black.

  • Wash organic layer with water and brine. Dry over Na₂SO₄.

Workflow Visualization

Workflow Setup 1. Inert Setup (Ar/N2 Purge) Charge 2. Charge Solids (Substrate, Ar-I, Cat) Setup->Charge Solvent 3. Add Solvent/Base (Dioxane/LHMDS) Charge->Solvent Heat 4. Heat @ 70°C (Monitor LCMS) Solvent->Heat Quench 5. Quench/Filter (EtOAc/Celite) Heat->Quench

Figure 2: Operational workflow for the N-arylation protocol.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Pyridine N.Increase catalyst loading to 5 mol%. Switch solvent to t-Amyl Alcohol (higher solubility).
C5-Br Loss (Hydrodehalogenation) Base is too strong/nucleophilic.Switch from NaOtBu to Cs₂CO₃ (requires longer time/higher temp) or stick to LHMDS .
Self-Coupling (Oligomers) Competitive Oxidative Addition.Switch Coupling Partner to Aryl Iodide . Lower temperature by 10 °C.
Starting Material Recovery Steric failure.Ensure BrettPhos is used (not RuPhos). Verify inert conditions (O2 kills the active catalyst).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Maiti, D., et al. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.[4] Chemical Science, 2, 27.

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920.

  • Sigma-Aldrich Application Guide. (2023). Buchwald-Hartwig Cross Coupling Reaction User Guide.

Sources

Application Note: Purification of N-(4-fluorophenyl)pyridin-2-amine Derivatives by Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The synthesis of N-(4-fluorophenyl)pyridin-2-amine and its derivatives is a common objective in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Sorafenib analogs) and PROTAC linkers. However, purifying these compounds via flash chromatography presents a distinct challenge due to their chemical structure.[1]

The Purification Challenge: "The Tailing Effect"

The target molecule contains a pyridin-2-amine core. While the secondary amine nitrogen is delocalized into the aromatic system, the pyridine nitrogen retains a lone pair with significant basicity (pKa ~6.8 for the conjugate acid).

When subjected to standard silica gel chromatography, this basic nitrogen interacts strongly with the acidic silanol groups (


) on the stationary phase via hydrogen bonding and non-specific ion-exchange interactions. This results in:
  • Peak Tailing: Asymmetrical peaks that smear across fractions.

  • Poor Resolution: Inability to separate the product from closely eluting impurities (e.g., unreacted 4-fluoroaniline).

  • Yield Loss: Irreversible adsorption of the compound onto the silica column.

This guide provides two validated protocols to overcome these issues: a Standard Modifier Protocol (using triethylamine) and an Advanced Stationary Phase Protocol (using amine-functionalized silica).

Mechanism of Interaction

To optimize purification, one must understand the molecular interactions at play.[1] The diagram below illustrates the competition between the target molecule and a mobile phase modifier for the active silanol sites.[2]

SilanolInteraction Silica Acidic Silanol Surface (Si-OH) Complex_Bad Broad/Tailing Peak (Strong H-Bond Retention) Silica->Complex_Bad + Target (No Modifier) Complex_Good Sharp Elution (Displaced Target) Silica->Complex_Good + Modifier (TEA blocks sites) Target Target: N-(4-fluorophenyl)pyridin-2-amine (Pyridine N Lone Pair) Target->Complex_Bad Target->Complex_Good Elutes Freely Modifier Modifier: Triethylamine (TEA) (Stronger Base) Modifier->Complex_Good Preferential Binding

Figure 1: Mechanism of amine tailing on silica and the displacement effect of triethylamine (TEA).

Method Development Strategy

Before committing to a flash cartridge, Thin Layer Chromatography (TLC) screening is mandatory.[1]

Solvent System Selection

For aminopyridines, standard Hexane/Ethyl Acetate (EtOAc) systems often fail to move the compound off the baseline or cause streaking.

Recommended TLC Screen:

  • System A: 20% EtOAc in Hexane (Check for retention).

  • System B: 50% EtOAc in Hexane (Check for separation).

  • System C (Modifier): 49% Hexane / 50% EtOAc / 1% Triethylamine (TEA) .

Criterion for Success:

  • Target

    
     should be between 0.20 and 0.35 .
    
  • Spots must be circular, not streak-like.[1]

  • 
     (difference between product and nearest impurity) must be 
    
    
    
    .

Protocol A: Standard Silica with Mobile Phase Modifier

Best for: Standard laboratories with generic silica cartridges.

Principle: Adding a competing base (TEA) saturates the acidic silanol sites, allowing the target aminopyridine to elute based on polarity rather than acid-base affinity.

Materials
  • Stationary Phase: Standard Flash Silica (40–63 µm, 60 Å).[1]

  • Solvent A: Hexanes (or Heptane).

  • Solvent B: Ethyl Acetate + 1% v/v Triethylamine (TEA) .

  • Sample Loading: Dry load on Celite or Silica (Recommended due to low solubility of aryl amines in hexanes).

Step-by-Step Procedure
  • Column Equilibration (Critical):

    • Flush the column with 10% Solvent B for at least 3 Column Volumes (CV). This pre-saturates the silica surface with TEA.

  • Sample Preparation (Dry Load):

    • Dissolve the crude mixture in a minimum amount of DCM or Acetone.

    • Add Celite 545 (ratio 1:2 sample:Celite).

    • Evaporate solvent under vacuum until a free-flowing powder remains.

    • Pack into a solid load cartridge.

  • Gradient Execution:

    • 0–2 CV: Isocratic 5% Solvent B (to elute non-polar impurities like bis-arylated byproducts).

    • 2–12 CV: Linear gradient 5% to 60% Solvent B.

    • 12–15 CV: Hold at 60% Solvent B.

  • Detection: Monitor UV at 254 nm (aromatic) and 280 nm (pyridine specific).

Note: TEA has a high boiling point. Fractions must be evaporated thoroughly or azeotroped with ethanol to remove trace amine smell.

Protocol B: Amine-Functionalized Silica (The "Green" Method)

Best for: High-purity requirements, LC-MS compatibility, and avoiding TEA.[1]

Principle: Using silica bonded with aminopropyl groups (


) creates a basic stationary phase surface. This repels the basic target molecule, preventing tailing without requiring toxic additives in the solvent.[1]
Materials
  • Stationary Phase: Amine-functionalized Silica (

    
    -Silica).
    
  • Solvent A: Hexanes.[3]

  • Solvent B: Ethyl Acetate (No modifier needed).

Step-by-Step Procedure
  • No Pre-Equilibration Required: Amine columns do not require modifier saturation.

  • Gradient Setup:

    • Aminopyridines elute faster on amine silica than regular silica.

    • Reduce the polarity of your gradient by roughly 50% compared to Protocol A.

    • Example: If Protocol A required 40% EtOAc, Protocol B will likely elute at 20% EtOAc.[1]

  • Execution:

    • 0–10 CV: Linear gradient 0% to 40% EtOAc in Hexane.

  • Advantages:

    • Solvent Recovery: Solvents are pure (no TEA) and can be recycled.

    • Stability: The product is not exposed to reactive free amines in the mobile phase.

Workflow Visualization

The following diagram outlines the decision-making process for purifying N-phenylpyridin-2-amine derivatives.

PurificationWorkflow cluster_1 Key Decision Point Start Crude Reaction Mixture (N-(4-fluorophenyl)pyridin-2-amine) TLC TLC Screening (Hex/EtOAc) Start->TLC Decision Tailing Observed? TLC->Decision RouteA Route A: Standard Silica Add 1% TEA to Mobile Phase Decision->RouteA Yes (Standard Lab) RouteB Route B: Amine Silica No Modifier Needed Decision->RouteB Yes (High Purity/Green) DryLoad Dry Load Sample (Celite/Silica) Decision->DryLoad No (Rare) RouteA->DryLoad RouteB->DryLoad Flash Run Flash Gradient (0-50% EtOAc) DryLoad->Flash QC QC: NMR / LC-MS Flash->QC

Figure 2: Decision tree for selecting the optimal purification route based on TLC behavior.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Compound Streaking Acidic silanols interacting with Pyridine N.Protocol A: Increase TEA to 2%. Protocol B: Switch to Amine-Silica.
Co-elution with Aniline Starting material (4-fluoroaniline) has similar polarity.Use a shallower gradient (e.g., 0.5% increase per CV). Aniline is less basic and usually elutes earlier on Amine silica.
Precipitation on Column Low solubility in Hexane/EtOAc.Mandatory: Use Dry Loading (Celite). Do not attempt liquid loading in DCM if the gradient starts at 0% DCM.
High Backpressure TEA reacting with chlorinated solvents (if used).Avoid mixing TEA with DCM/Chloroform for long periods; salts (TEA-HCl) can form and clog frits.

References

  • Teledyne ISCO. (2018). Effective Organic Compound Purification Handbook. Retrieved from [Link]

  • Biotage. (2023).[2] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Reich, H. J. (2022). pKa Data Compiled by R. Williams. University of Wisconsin-Madison. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11643997, N-Phenylpyrimidin-2-amine. Retrieved from [Link]

Sources

Application Note: High-Purity Recrystallization of 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the purification of 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine via recrystallization. Recognizing the critical role of compound purity in drug discovery and development, this document outlines a systematic approach to solvent selection, protocol optimization, and troubleshooting. The methodologies presented are grounded in established principles of physical organic chemistry and are designed to guide researchers in obtaining high-purity crystalline material suitable for downstream applications.

Introduction: The Imperative for Purity

5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine is a halogenated N-arylpyridin-2-amine, a structural motif prevalent in pharmacologically active compounds. The efficacy, safety, and reproducibility of biological and clinical studies are directly contingent on the purity of the active pharmaceutical ingredient (API). Recrystallization remains a cornerstone technique for the purification of solid organic compounds, offering an effective and scalable method to remove impurities. This application note details the critical considerations and a step-by-step protocol for the successful recrystallization of the title compound.

Foundational Principles: Solvent Selection and Solubility

The success of any recrystallization protocol hinges on the judicious selection of a suitable solvent or solvent system. The ideal solvent should exhibit the following characteristics:

  • High solubility of the compound at elevated temperatures.

  • Low solubility of the compound at low temperatures.

  • Impurities should either be highly soluble or insoluble at all temperatures.

  • The solvent should be chemically inert with the compound.

  • The solvent should be volatile enough for easy removal from the purified crystals.

Given the aromatic and heterocyclic nature of 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine, a range of organic solvents should be considered. A systematic screening process is paramount.

Table 1: Recommended Solvents for Initial Screening
Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolThe amine and pyridine nitrogen can form hydrogen bonds, suggesting potential solubility.
Esters Ethyl acetateA moderately polar solvent often effective for aromatic compounds.
Ketones AcetoneA polar aprotic solvent that can be a good starting point.
Aromatic Toluene"Like dissolves like" principle suggests solubility of the aromatic rings.
Chlorinated Dichloromethane, ChloroformOften good solvents for a wide range of organic compounds.
Ethers Diethyl ether, Tetrahydrofuran (THF)Generally lower polarity, may be useful as an anti-solvent.
Hydrocarbons Heptane, HexaneNon-polar solvents, likely to be poor solvents at room temperature and thus good anti-solvents.

Experimental Protocol: A Step-by-Step Guide

This protocol is a general guideline. Researchers should optimize parameters based on their specific observations.

Solvent Screening Protocol
  • Preparation: Place approximately 10-20 mg of the crude 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine into separate small test tubes.

  • Solvent Addition: To each test tube, add a different solvent from Table 1 dropwise at room temperature, with agitation, until the solid dissolves or a volume of 1 mL is reached.

  • Solubility Assessment (Room Temperature): Record the solubility of the compound in each solvent at ambient temperature. An ideal solvent will show poor solubility.

  • Heating: For solvents in which the compound is poorly soluble at room temperature, gently heat the mixture in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.

  • Cooling and Crystal Formation: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath for approximately 15-20 minutes.

  • Observation: Observe the formation of crystals. The solvent that yields a significant amount of crystalline precipitate upon cooling is a good candidate for recrystallization.

Bulk Recrystallization Protocol
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine. Add the chosen solvent (or solvent system) in small portions. Heat the mixture to boiling (or near boiling) on a hot plate with stirring. Continue adding the solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be performed quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key decision points and steps in the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_outcome Outcome Crude Crude Compound SolventScreen Solvent Screening Crude->SolventScreen Select Solvent Dissolution Dissolution in Hot Solvent SolventScreen->Dissolution Chosen Solvent HotFiltration Hot Filtration (if needed) Dissolution->HotFiltration Insoluble Impurities? Cooling Slow Cooling & Crystallization Dissolution->Cooling No Insoluble Impurities HotFiltration->Cooling Isolation Vacuum Filtration Cooling->Isolation Washing Washing with Cold Solvent Isolation->Washing Drying Drying Washing->Drying PureCrystals Pure Crystalline Product Drying->PureCrystals

Caption: A flowchart of the recrystallization process.

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent.Use a lower-boiling solvent. Add a small amount of a miscible "anti-solvent" (in which the compound is insoluble) to the hot solution.
No Crystal Formation The solution is not sufficiently saturated. The cooling process is too rapid.Evaporate some of the solvent to increase the concentration. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal.
Low Recovery Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were washed with too much cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Cool the solution in an ice-salt bath for a longer period. Use a minimal amount of ice-cold solvent for washing.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). A second recrystallization may be necessary.

Conclusion

The recrystallization of 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine, while requiring careful optimization, is a powerful technique for achieving high levels of purity. By systematically screening for an appropriate solvent and following a well-controlled protocol, researchers can effectively remove impurities and obtain crystalline material of a quality suitable for the rigorous demands of drug development and scientific research. The principles and procedures outlined in this guide provide a robust starting point for the successful purification of this and structurally related compounds.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]]

  • MDPI. (2008, April 9). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]]

  • Canadian Science Publishing. (1953). STUDIES IN THE PREPARATION OF ANTIMALARIALS FROM PYRIDINE. Retrieved from [Link]]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]]

Advanced Application Note: Microwave-Assisted Synthesis of 3-Methylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 3-methylpyridin-2-amine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the linchpin in the synthesis of imidazo[1,2-a]pyridines (e.g., Zolpidem, Alpidem) and various kinase inhibitors. However, the C3-methyl group introduces significant steric hindrance ortho to the nucleophilic exocyclic amine and the electrophilic ring nitrogen.

Conventional thermal synthesis often suffers from sluggish kinetics and poor conversion due to this steric bulk. Microwave-assisted organic synthesis (MAOS) overcomes this energetic barrier by providing direct dielectric heating, allowing reaction temperatures to safely exceed the boiling point of solvents under pressure. This guide details two validated protocols: the construction of fused imidazo[1,2-a]pyridine systems and the palladium-catalyzed functionalization of the pyridine ring.

Mechanistic Insight: The "Steric-Thermal" Advantage

In microwave synthesis, the dipolar polarization mechanism is particularly effective for polar pyridine intermediates.

  • Dielectric Heating: Polar solvents (EtOH, DMSO) and ionic catalysts couple efficiently with the microwave field (

    
    ), generating rapid internal heating.
    
  • Overcoming Sterics: The 3-methyl substituent distorts the coplanarity required for optimal orbital overlap in nucleophilic attacks. The high kinetic energy provided by MAOS (

    
     in sealed vessels) increases the population of molecules possessing the activation energy required to bypass this steric penalty.
    

Protocol A: Multicomponent Synthesis of Imidazo[1,2-a]pyridines

Reaction Type: Groebke-Blackburn-Bienaymé (GBB) Reaction Target: Rapid library generation of fused bicyclic systems.

This protocol utilizes a one-pot, three-component reaction between 3-methylpyridin-2-amine, an aldehyde, and an isocyanide.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: 3-methylpyridin-2-amine (1.0 mmol)

  • Aldehyde: Benzaldehyde derivative (1.0 mmol)[1]

  • Isocyanide: Cyclohexyl isocyanide or tert-butyl isocyanide (1.1 mmol)

  • Catalyst: Scandium(III) triflate [

    
    ] (5 mol%) or Ammonium Chloride [
    
    
    
    ] (20 mol%) for a greener alternative.
  • Solvent: Methanol (

    
    ) or Ethanol (
    
    
    
    ) (3 mL).
  • Vessel: 10 mL pressure-rated microwave vial with magnetic stir bar.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial, dissolve the aldehyde and catalyst in

    
     (1.5 mL). Stir for 1 minute to activate the carbonyl.
    
  • Addition: Add 3-methylpyridin-2-amine and the isocyanide, followed by the remaining solvent (1.5 mL). Cap the vial with a Teflon-lined septum.

  • Irradiation (Standard):

    • Mode: Dynamic (Temperature Control)

    • Temp:

      
      
      
    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Irradiation (Green/Catalyst-Free Variant): If avoiding metal catalysts, use

    
     and heat to 
    
    
    
    for 20 minutes. The higher temperature compensates for the lack of Lewis acid.
  • Work-up: Cool to

    
     using compressed air. Decant the mixture into a round-bottom flask. Remove solvent in vacuo.
    
  • Purification: The product often precipitates upon cooling. Wash with cold ether. If oil remains, purify via Flash Chromatography (Ethyl Acetate/Hexane gradient).

Critical Checkpoint: If the 3-methyl group causes significant steric clash with the aldehyde, increase the catalyst loading to 10 mol%


 rather than increasing temperature, to avoid isocyanide polymerization.
Data Summary: Conventional vs. Microwave[1][3][4][5][8]
ParameterConventional RefluxMicrowave ProtocolImprovement
Temperature


Kinetic acceleration
Time 12 - 24 Hours15 Minutes98% reduction
Yield 45 - 60%85 - 92%Cleaner profile
Solvent High volume requiredMinimal (High conc.)Green metric

Protocol B: Buchwald-Hartwig Amination of 2-Chloro-3-methylpyridine

Reaction Type: Palladium-Catalyzed C-N Coupling Target: Functionalization of the pyridine ring with secondary amines.

Direct


 on 3-methylpyridines is difficult due to the electron-donating nature of the methyl group deactivating the ring. Pd-catalysis is preferred.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: 2-chloro-3-methylpyridine (1.0 mmol)

  • Nucleophile: Morpholine or Aniline derivative (1.2 mmol)

  • Catalyst:

    
     (2 mol%) or 
    
    
    
  • Ligand: Xantphos or BINAP (4 mol%)

  • Base:

    
     (1.5 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane or Toluene (dry, degassed).

Step-by-Step Methodology
  • Inert Handling: Purge the microwave vial with Argon/Nitrogen.

  • Loading: Add Pd catalyst, Ligand, and Base.[1] Add the solid 2-chloro-3-methylpyridine.

  • Solvation: Add dry solvent (3 mL) and the amine. Cap immediately.

  • Pre-stir: Stir for 2 minutes at room temperature to allow ligand complexation.

  • Irradiation:

    • Temp:

      
      
      
    • Time: 10-20 minutes

    • Power: Max 200W (to prevent overshoot)

  • Filtration: Dilute with EtOAc, filter through a Celite pad to remove Pd black.

  • Analysis: Analyze via LC-MS. The 3-methyl group may slow reductive elimination; if conversion is low, extend time to 30 mins, do not exceed

    
     to avoid catalyst decomposition.
    

Visualized Workflow & Logic

The following diagram illustrates the decision logic for synthesizing derivatives based on the starting material and desired outcome.

G Start Start: 3-Methylpyridin-2-amine Scaffold Decision Target Structure? Start->Decision Fused Fused Bicyclic System (e.g., Imidazo[1,2-a]pyridine) Decision->Fused Ring Closure Coupling N-Functionalization (Secondary Amine) Decision->Coupling Substitution GBB Protocol A: GBB Reaction (Aldehyde + Isocyanide) Fused->GBB Direct Direct Alkylation (High side products) Coupling->Direct Avoid Buchwald Protocol B: Buchwald-Hartwig (Start with 2-Chloro-3-methyl) Coupling->Buchwald Preferred CatCheck Catalyst Selection GBB->CatCheck Sc Sc(OTf)3 (Fastest) 150°C, 15 min CatCheck->Sc NH4Cl NH4Cl (Green) 160°C, 20 min CatCheck->NH4Cl Final Purification & LC-MS Sc->Final NH4Cl->Final Buchwald->Final

Caption: Decision matrix for selecting the optimal microwave protocol based on the desired 3-methylpyridine derivative.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
High Pressure Alarm (>250 psi) Solvent vapor pressure too high.Switch from MeOH to EtOH or DMF. Reduce fill volume to <50% of vial capacity.
Low Yield (GBB Reaction) Steric hindrance of 3-methyl group.Increase temperature to

. Switch to a smaller isocyanide (e.g., t-Butyl).
Pd-Black Precipitation Catalyst decomposition (Protocol B).Lower temp to

, extend time. Ensure thorough degassing (Oxygen kills active Pd).
Incomplete Conversion Poor microwave absorption.Add an ionic liquid dopant (e.g., [bmim][PF6]) at 1 mol% to increase heating efficiency in non-polar solvents (Toluene).

References

  • Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines Source: Der Pharma Chemica / Vertex AI Search Note: Describes the use of ionic liquids and solvent-free conditions for imidazopyridine synthesis. 2[3][4]

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine library Source: National Institutes of Health (PMC) Note: Detailed protocol on multicomponent reactions followed by Pd-catalyzed coupling. 1[5][3][4]

  • Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction Source: MDPI Note: Validation of NH4Cl as a green catalyst for these specific transformations. 4[4]

  • Microwave-Assisted Buchwald-Hartwig Amination Source: BenchChem Application Notes Note: Comparative data on yields and reaction times for amination reactions. 6

  • Amination of Halo(pyridine) without Transition Metal Catalyst Source: ResearchGate Note:[7] Discusses SNAr limitations on pyridines and microwave enhancement. 8

Sources

Preparation of 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Comprehensive Guide to the Preparation of 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine for Biological Assays

Abstract

This document provides a comprehensive, field-proven guide for the synthesis, characterization, and preparation of 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine, a novel compound of interest for biological screening. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, emphasizing scientific integrity, reproducibility, and the rationale behind key experimental steps. We detail a robust palladium-catalyzed Buchwald-Hartwig amination for synthesis, followed by rigorous analytical characterization. Critically, we outline a systematic workflow for preparing the compound for biological assays, including essential solubility and stability assessments, to ensure the generation of high-quality, reliable screening data.

Introduction: The Imperative for Rigorous Compound Preparation

The journey of a small molecule from synthesis to a validated biological "hit" is fraught with potential pitfalls. The integrity and reliability of data from high-throughput screening (HTS) and other biological assays are fundamentally dependent on the quality and handling of the test compounds.[1] Impurities can lead to misleading results, while poor solubility can cause compound precipitation, resulting in inaccurate concentration-response curves and false negatives.[2][3] Furthermore, compound instability during storage or under assay conditions can degrade the active molecule, invalidating the experimental outcome.[4][5]

This guide addresses these challenges directly by providing a self-validating framework for the preparation of 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine. By integrating synthesis with detailed protocols for quality control, solubility, and stability testing, this document aims to equip researchers with the tools to generate reproducible and trustworthy biological data.

Synthesis and Purification

The target compound is efficiently synthesized via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a cornerstone of modern medicinal chemistry for its reliability and broad functional group tolerance in forming carbon-nitrogen bonds.[6] The chosen strategy involves coupling the commercially available 2-Amino-5-bromo-3-methylpyridine with a suitable aryl halide.

Reaction Scheme

The synthesis proceeds by coupling 2-Amino-5-bromo-3-methylpyridine with 1-bromo-4-fluorobenzene using a palladium catalyst, a phosphine ligand, and a strong base.

Caption: Palladium-catalyzed Buchwald-Hartwig amination.

Causality Behind Experimental Choices
  • Catalyst System (Pd₂(dba)₃ / Xantphos): Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a stable Pd(0) source. Xantphos is a bulky, electron-rich bidentate phosphine ligand. Its wide bite angle is known to promote the desired reductive elimination step and prevent catalyst degradation, making it highly effective for coupling with electron-rich amines like 2-aminopyridines.[6][7]

  • Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base essential for deprotonating the amine, which facilitates its entry into the catalytic cycle.[8]

  • Solvent (Toluene): Toluene is a high-boiling, non-polar solvent suitable for achieving the necessary reaction temperature (110 °C) to drive the catalytic cycle efficiently.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-Amino-5-bromo-3-methylpyridine (1.0 eq), 1-bromo-4-fluorobenzene (1.2 eq), sodium tert-butoxide (1.4 eq), and Xantphos (0.05 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times to create an inert atmosphere. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent and Catalyst Addition: Add Pd₂(dba)₃ (0.025 eq) followed by anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench carefully with water and dilute with ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.

Analytical Characterization and Quality Control

Rigorous characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound.[9] This step ensures that any observed biological activity is attributable to the target molecule and not an impurity.[10]

Analytical Methods
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the product and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The observed chemical shifts, coupling constants, and integration values must be consistent with the structure of 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound, typically aiming for >95% for use in biological assays.

Expected Analytical Data
ParameterMethodExpected Value / Observation
Molecular Formula -C₁₂H₁₀BrFN₂
Molecular Weight -281.13 g/mol
Mass (M+H)⁺ LC-MS (ESI+)281.0, 283.0 (approx. 1:1 isotopic pattern for Br)
Purity HPLC (UV 254 nm)≥ 95%
Appearance VisualOff-white to pale yellow solid
¹H NMR 400 MHz, DMSO-d₆Peaks corresponding to aromatic and methyl protons.

Preparation for Biological Assays: A Validated Workflow

Proper preparation of a compound for screening is a critical step that directly impacts data quality.[1][11] This workflow ensures the compound is soluble, stable, and accurately dispensed.

Assay_Preparation_Workflow start_node start_node process_node process_node qc_node qc_node final_node final_node A Start: Purified Compound (>95%) B Kinetic Solubility Assessment A->B C Is Solubility >10 mM in DMSO? B->C C->A No (Re-evaluate/Reformulate) D Prepare 10 mM DMSO Stock Solution C->D Yes E Aliquot & Store at -20°C / -80°C D->E F Stability Evaluation (Freeze-Thaw & In-Assay) E->F G Is Compound Stable? F->G G->F No (Define Handling Limits) H Prepare Assay Plates (Serial Dilution) G->H Yes I Final QC Check (e.g., LC-MS on plate) H->I J Ready for Biological Assay I->J

Caption: Workflow for preparing small molecules for biological assays.

Solubility Assessment

Aqueous solubility is a critical parameter, as insoluble compounds cannot engage with their biological target.[12] Kinetic solubility is often measured in early discovery as it mimics the conditions of HTS assays where a DMSO stock is diluted into an aqueous buffer.[13]

Protocol: High-Throughput Kinetic Solubility by Nephelometry

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In a 96- or 384-well clear-bottom plate, perform a serial dilution of the compound stock into assay buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept constant (e.g., 1%).

  • Include buffer-only and buffer-plus-DMSO controls.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure light scattering using a microplate nephelometer.[13]

  • The kinetic solubility limit is the highest concentration at which the light scattering signal is not significantly different from the DMSO control. A compound is generally considered suitable for screening if its solubility is well above the highest assay concentration.

Preparation of Stock Solutions

DMSO is the most common solvent for creating high-concentration stock solutions for compound libraries due to its high solubilizing power and miscibility with aqueous media.[11]

Protocol: 10 mM DMSO Stock Solution

  • Accurately weigh an appropriate amount of the purified compound (e.g., 2.81 mg) in a tared vial.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 1 mL for a 10 mM solution).

  • Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but the compound's stability to heat should be considered.

  • Aliquot the stock solution into smaller volumes in appropriately labeled cryovials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in a desiccated environment to prevent water absorption by the DMSO.

Stability Evaluation

Stability testing determines if a compound degrades under specific conditions, which is vital for interpreting assay results and defining storage requirements.[4][14] The International Council for Harmonisation (ICH) provides comprehensive guidelines on stability testing.[15]

Protocol 1: Freeze-Thaw Stability

  • Take an aliquot of the 10 mM DMSO stock solution.

  • Analyze its purity and concentration by HPLC or LC-MS (this is T₀).

  • Subject the aliquot to 3-5 freeze-thaw cycles (e.g., freeze at -20°C for 12h, thaw at room temperature for 2h).

  • After the cycles, re-analyze the sample by HPLC or LC-MS.

  • Compare the purity and concentration to the T₀ value. A degradation of >5-10% is typically considered significant.

Protocol 2: Short-Term (In-Assay) Stability

  • Dilute the DMSO stock into the final assay buffer to the highest concentration that will be used in the biological screen.

  • Incubate this solution under the same conditions as the assay (e.g., 37°C for 4 hours).

  • At various time points (e.g., 0, 1, 2, 4 hours), take a sample and analyze it by LC-MS.

  • Assess the percentage of the parent compound remaining over time. This informs the maximum permissible incubation time for the biological assay.

Conclusion

The successful identification of bioactive small molecules relies on a foundation of meticulous and systematic preparation. This guide provides an integrated and robust methodology for the synthesis, purification, characterization, and preparation of 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine. By following these protocols and understanding the scientific rationale behind them, researchers can significantly enhance the quality and reproducibility of their biological screening data, thereby increasing the probability of discovering valuable lead compounds.

References

  • Kenseth, J. R., & Coldiron, S. J. (2004). High-throughput characterization and quality control of small-molecule combinatorial libraries. Current Opinion in Chemical Biology, 8(4), 418-423. [Link]

  • Unchained Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • Pharmaceutical Technology. (2020, March 2). Stability Testing: The Crucial Development Step. [Link]

  • Al-Masoudi, N. A., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(10), 11946-11957. [Link]

  • CMC Pharma. (2022, June 7). Stability Studies in Pharmaceuticals. [Link]

  • Drug Target Review. (2019, November 21). New horizons in small molecule solubility screening. [Link]

  • ComplianceOnline. Stability Testing - Develop Stable Pharmaceutical Products. [Link]

  • Danaher Life Sciences. Small Molecule Screening Process Steps. [Link]

  • Biopharma Asia. (2017, January 17). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. [Link]

  • National Center for Biotechnology Information. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]

  • LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview. [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Dahlin, J. L., et al. (2015). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Journal of Medicinal Chemistry, 58(6), 2614-2623. [Link]

  • Harris, M. C., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3567-3570. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. [Link]

Sources

Scale-up synthesis of 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine

Abstract

This document provides a comprehensive guide for the multi-step, scale-up synthesis of 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine, a valuable scaffold in medicinal chemistry and drug development. The synthetic strategy is designed for robustness and scalability, proceeding through two key intermediates: 2-amino-5-bromo-3-methylpyridine and 2,5-dibromo-3-methylpyridine. The final carbon-nitrogen bond formation is achieved via a state-of-the-art Palladium-catalyzed Buchwald-Hartwig amination. This guide emphasizes the rationale behind procedural choices, addresses critical safety considerations for large-scale production, and provides detailed, step-by-step protocols suitable for researchers in both academic and industrial settings.

Introduction: Strategic Importance and Synthetic Challenges

N-aryl-2-aminopyridine moieties are privileged structures in modern pharmaceuticals, appearing in a wide array of clinically significant agents. Their utility stems from their ability to act as versatile hydrogen bond donors and acceptors, as well as their capacity for further functionalization. The target molecule, 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine, combines this core with a fluorinated phenyl ring and a bromine handle, making it an ideal intermediate for creating diverse compound libraries through subsequent cross-coupling reactions.[1][2]

While laboratory-scale syntheses of such compounds are common, their transition to kilogram-scale production presents significant challenges. These include ensuring consistent yields, managing reaction exotherms, handling hazardous reagents safely, and developing efficient purification methods that avoid costly and time-consuming chromatography. This application note details a validated, three-step synthetic route designed to address these scale-up challenges directly.

Overall Synthetic Strategy

The synthesis is logically divided into three primary stages, beginning with commercially available 2-amino-3-methylpyridine. This strategy ensures a cost-effective and reliable supply of starting materials.

G A 2-Amino-3-methylpyridine (Starting Material) B Intermediate 1: 2-Amino-5-bromo-3-methylpyridine A->B Step 1: Bromination C Intermediate 2: 2,5-Dibromo-3-methylpyridine B->C Step 2: Sandmeyer Reaction D Final Product: 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine C->D Step 3: Buchwald-Hartwig Amination

Figure 1: Overall three-step synthetic workflow.

Part I: Synthesis of 2-Amino-5-bromo-3-methylpyridine (Intermediate 1)

3.1. Rationale and Mechanistic Insight The initial step involves the regioselective bromination of 2-amino-3-methylpyridine. The amino group is a powerful ortho-, para-director. Due to steric hindrance from the adjacent methyl group at the 3-position, electrophilic substitution by bromine occurs preferentially at the C5 position, which is para to the amino group. Acetic acid serves as a suitable solvent that can also protonate the pyridine ring, further activating it towards electrophilic attack.[3]

3.2. Scale-Up Protocol

ReagentCAS NumberMW ( g/mol )MolesEquivalentsAmount
2-Amino-3-methylpyridine1603-40-3108.145.001.0540.7 g
Glacial Acetic Acid64-19-760.05--2.5 L
Bromine7726-95-6159.815.001.0256 mL (800 g)
40% Sodium Hydroxide (aq)1310-73-240.00--~3.0 L
Water7732-18-518.02--4.0 L

Procedure:

  • Reaction Setup: In a 10 L jacketed reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, charge 2-amino-3-methylpyridine (540.7 g) and glacial acetic acid (2.5 L). Stir until all solids dissolve.

  • Bromine Addition: Cool the reactor contents to 15°C using a circulating chiller. Prepare a solution of bromine (256 mL) in glacial acetic acid (1.5 L) and add it dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 25°C.[3]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Quench and Neutralization: Transfer the reaction mixture to a larger vessel containing 4.0 L of water. Cool the diluted mixture to 10°C in an ice bath. Slowly and carefully neutralize the mixture by adding 40% aqueous sodium hydroxide solution. The pH should be adjusted to 7-8. This is a highly exothermic step and requires efficient cooling. The product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with deionized water until the washings are neutral and free of bromide ions.

  • Drying: Dry the solid in a vacuum oven at 50-60°C to a constant weight.

  • Expected Outcome: This procedure typically yields 85-92% of 2-amino-5-bromo-3-methylpyridine as an off-white to light tan solid.[4]

3.3. Safety and Handling Precautions

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.[3]

  • Neutralization: The neutralization of the acidic reaction mixture with sodium hydroxide is highly exothermic. Ensure robust cooling and slow, controlled addition to prevent boiling and splashing.

Part II: Synthesis of 2,5-Dibromo-3-methylpyridine (Intermediate 2)

4.1. Rationale and Mechanistic Insight This transformation is a Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a halide.[5] The process begins with the diazotization of the amino group on 2-amino-5-bromo-3-methylpyridine using sodium nitrite in a strong acidic medium (hydrobromic acid) at low temperatures to form a diazonium salt. This unstable intermediate is then decomposed in the presence of a copper(I) bromide catalyst, which facilitates the replacement of the diazonium group with a bromide ion, releasing nitrogen gas.

4.2. Scale-Up Protocol

ReagentCAS NumberMW ( g/mol )MolesEquivalentsAmount
2-Amino-5-bromo-3-methylpyridine3430-21-5187.042.501.0467.6 g
48% Hydrobromic Acid (aq)10035-10-680.91--2.0 L
Copper(I) Bromide7787-70-4143.450.2750.1139.5 g
Sodium Nitrite7632-00-069.002.751.1190.0 g
Water7732-18-518.02--1.0 L
40% Sodium Hydroxide (aq)1310-73-240.00--As needed

Procedure:

  • Catalyst Solution: In a 10 L jacketed reactor, add 48% hydrobromic acid (2.0 L) and cool to 0°C. Add copper(I) bromide (39.5 g) and stir until dissolved.

  • Substrate Addition: Slowly add 2-amino-5-bromo-3-methylpyridine (467.6 g) in portions, keeping the internal temperature below 5°C. Stir for 30 minutes after addition is complete.[5]

  • Diazotization: Prepare a solution of sodium nitrite (190.0 g) in water (500 mL). Add this solution dropwise to the reactor over 2-3 hours, maintaining the temperature between -5°C and 0°C. Vigorous gas evolution (N₂) will be observed.

  • Reaction: After the addition, allow the reaction to stir at 0°C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2 hours.

  • Work-up: Carefully neutralize the reaction mixture to pH 7-8 with 40% aqueous sodium hydroxide. This must be done slowly and with efficient cooling. The product will separate as an oil or solid.

  • Extraction: Extract the mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 1.5 L). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent like ethanol.

  • Expected Outcome: This procedure yields 65-75% of 2,5-dibromo-3-methylpyridine.[5]

4.3. Safety and Handling Precautions

  • Diazonium Salts: Are potentially explosive, especially when dry. Always keep them in solution and at low temperatures.

  • Gas Evolution: The reaction releases a large volume of nitrogen gas. Ensure adequate ventilation and do not perform the reaction in a completely sealed vessel.

  • Corrosive Acids: Hydrobromic acid is highly corrosive. Use appropriate PPE.[6]

Part III: Buchwald-Hartwig Amination for Final Product

5.1. Rationale and Mechanistic Insight The final step is a Palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming C-N bonds.[7] The reaction couples 2,5-dibromo-3-methylpyridine with 4-fluoroaniline. The C2-Br bond is significantly more reactive towards oxidative addition to the Palladium(0) catalyst than the C5-Br bond, ensuring high regioselectivity. The choice of catalyst system is critical:

  • Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common, relatively air-stable Pd(0) precatalyst.[8]

  • Ligand: Xantphos is a bidentate phosphine ligand with a large natural bite angle. This geometry is known to promote reductive elimination and prevent catalyst deactivation, which is particularly important when using pyridine-containing substrates that can otherwise inhibit the catalyst.[9][10][11]

  • Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.[12]

G cluster_0 Catalytic Cycle A Pd(0)L Active Catalyst B Oxidative Addition Complex A->B + Ar-Br C Amine Coordination B->C + Ar'-NH₂ - HBr (via Base) D Reductive Elimination C->D D->A + Product Product Final Product D->Product ArBr 2,5-Dibromo-3- methylpyridine ArBr->B Amine 4-Fluoroaniline Amine->C Base NaOt-Bu Base->C

Figure 2: Simplified Buchwald-Hartwig catalytic cycle.

5.2. Scale-Up Protocol

ReagentCAS NumberMW ( g/mol )MolesEquivalentsAmount
2,5-Dibromo-3-methylpyridine3430-18-0250.921.501.0376.4 g
4-Fluoroaniline371-40-4111.121.651.1183.3 g
Pd₂(dba)₃51364-51-3915.720.0150.0113.7 g
Xantphos161265-03-8578.680.0360.02420.8 g
Sodium tert-butoxide865-48-596.102.101.4201.8 g
Anhydrous Toluene108-88-392.14--4.0 L

Procedure:

  • Inert Atmosphere: The reactor must be inerted by purging with nitrogen or argon. All reagents and solvents should be anhydrous.

  • Reagent Charging: To a 10 L jacketed reactor under a nitrogen atmosphere, charge Pd₂(dba)₃ (13.7 g), Xantphos (20.8 g), and sodium tert-butoxide (201.8 g).[13][14] Add anhydrous toluene (2.0 L).

  • Substrate Addition: Add 2,5-dibromo-3-methylpyridine (376.4 g) and 4-fluoroaniline (183.3 g), followed by the remaining anhydrous toluene (2.0 L).

  • Reaction: Heat the mixture to 100-110°C with vigorous stirring. The reaction is typically complete within 8-16 hours. Monitor progress by TLC or LC-MS.

  • Cooling and Quench: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water (1.0 L).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 1.0 L).

  • Purification: Combine the organic layers and wash with brine. To remove palladium residues, the organic solution can be washed with an aqueous solution of a thiol-containing scavenger resin or L-cysteine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: The crude product is often a solid. It can be purified by recrystallization from a solvent system such as ethanol/water or heptane/ethyl acetate to yield the final product.

  • Expected Outcome: This protocol typically provides the final product in 75-85% yield.

5.3. Safety and Handling Precautions

  • Sodium tert-butoxide: A strong, flammable, and moisture-sensitive base. It should be handled under an inert atmosphere.[13][14][15][16] Personal contact should be avoided.[13] For large-scale use, spark-free, earthed ventilation systems are required.[13]

  • Palladium Catalysts: While not highly toxic, palladium compounds are expensive and must be removed from the final product, especially if intended for pharmaceutical use. Inhalation of dust should be avoided.

  • Solvents: Toluene is flammable and has associated health risks. All heating and solvent handling should be conducted in a well-ventilated area away from ignition sources.

References

  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(10), 3606–3609. Available at: [Link]

  • Li, J. J., et al. (2016). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. Available at: [Link]

  • Hama, T. (2003). Mechanistic Studies on Palladium-Catalyzed Carbon-Nitrogen Bond Forming Reactions. DSpace@MIT. Available at: [Link]

  • Mispelaere-Canivet, C., Spindler, J. F., Perrio, S., & Beslin, P. (2005). Pd2(dba)3/Xantphos-catalyzed cross-coupling of thiols and aryl bromides/triflates. Tetrahedron, 61(22), 5253-5259. Available at: [Link]

  • Google Patents. (2016). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine. Google Patents.
  • ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. ResearchGate. Available at: [Link]

  • Colacot, T. J. (2015). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis, 5(8), 4937-4944. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Avantor. MATERIAL SAFETY DATA SHEET - Pyridine. Avantor. Available at: [Link]

  • ResearchGate. (2025, August 7). Pd2(dba)3/Xantphos-Catalyzed Cross-Coupling of Thiols and Aryl Bromides/Triflates | Request PDF. ResearchGate. Available at: [Link]

  • American Chemical Society. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. Available at: [Link]

  • Organic Syntheses. 2,3-diaminopyridine. Organic Syntheses. Available at: [Link]

  • Nocera, G., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Gelest, Inc. (2014, December 30). SODIUM t-BUTOXIDE. Gelest, Inc. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 25). Industrial Applications of Sodium Tert-Butoxide: Beyond the Lab Bench. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Kappe, C. O., et al. (2005). Microwave-assisted organic synthesis: scale-up of palladium-catalyzed aminations using single-mode and multi-mode. Tetrahedron, 61(47), 11388-11393. Available at: [Link]

  • Loba Chemie. (2015, April 9). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • Hebei Boze Chemical Co., Ltd. (2019, August 10). How Do You Handle Sodium Tert-Butoxide?. Hebei Boze Chemical Co., Ltd. Available at: [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(8), 1984–1987. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. Available at: [Link]

  • Organic Syntheses. sodium tert-butoxide. Organic Syntheses. Available at: [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. Available at: [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • MDPI. (2023, April 9). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. MDPI. Available at: [Link]

  • University of Windsor. Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines. University of Windsor. Available at: [Link]

  • Lee, Y. C., et al. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 199(2), 248-254. Available at: [Link]

  • Organic Syntheses. (2021, June 10). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. Available at: [Link]

  • MDPI. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. Available at: [Link]

  • PubMed Central. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Available at: [Link]

  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
  • Organic Chemistry Portal. General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. Organic Chemistry Portal. Available at: [Link]

  • Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine . It prioritizes yield improvement, regioselectivity control, and operational troubleshooting.

Case ID: SYN-PYR-005 Subject: Yield Optimization & Troubleshooting for C-N Coupling of Halopyridines Applicable Route: Palladium-Catalyzed Buchwald-Hartwig Amination (Primary) & SNAr (Secondary)[1]

Strategic Route Selection & Mechanism

To maximize yield, you must select the route that balances regioselectivity (C2 vs. C5 substitution) with reactivity .

The Core Challenge

The target molecule requires forming a C-N bond at the 2-position of a pyridine ring while preserving a bromine atom at the 5-position .

  • Starting Material: 2,5-dibromo-3-methylpyridine.[2]

  • Nucleophile: 4-fluoroaniline.[1][3]

Why yields fail:

  • Regioselectivity Loss: Palladium can oxidatively add to the C5-Br bond if the catalyst system is not tuned, leading to the wrong isomer or bis-aminated byproducts.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to Pd(II) species, arresting the catalytic cycle (the "pyridine effect").

  • Electronic Mismatch: 4-fluoroaniline is a relatively weak nucleophile due to the electron-withdrawing fluorine, slowing the transmetallation step.

Recommended Pathway: Site-Selective Buchwald-Hartwig

The C2-Br bond in 2,5-dibromo-3-methylpyridine is electronically activated (adjacent to nitrogen) compared to the C5-Br bond (unactivated aryl bromide). Using a Pd(0)/Bis-phosphine system exploits this difference.[1]

ReactionPathway SM 2,5-dibromo- 3-methylpyridine Int_OA Oxidative Addition (Preferential at C2) SM->Int_OA Fast (C2) Byproduct Byproduct: C5-Isomer or Bis-aminated SM->Byproduct Slow (C5) (If Temp > 100°C) Aniline 4-fluoroaniline Int_TM Transmetallation (Amine Binding) Aniline->Int_TM Cat Pd(0) / Ligand (Catalytic Cycle) Int_OA->Int_TM Int_RE Reductive Elimination Int_TM->Int_RE Int_RE->Cat Regenerate Product TARGET: 5-bromo-N-(4-fluorophenyl)- 3-methylpyridin-2-amine Int_RE->Product

Figure 1: Kinetic pathway favoring C2-selective amination over C5-substitution.

Troubleshooting Guide (Q&A Format)

Module A: Low Conversion & Reaction Stalling

Q: The reaction starts well but stalls at 50-60% conversion. Adding more catalyst doesn't help. Why? A: This is likely due to catalyst poisoning or ligand dissociation .[1]

  • The Cause: The pyridine product (secondary amine) can act as a ligand, displacing your phosphine ligand and forming an inactive Pd-pyridine complex.

  • The Fix:

    • Switch Ligands: Move to a chelating bis-phosphine with a wide bite angle, such as Xantphos or BINAP .[1] These bind Pd more tightly than the pyridine nitrogen.

    • Base Choice: Ensure you are using Cs₂CO₃ (cesium carbonate) rather than strong alkoxides if you see stalling.[1] Strong bases can sometimes degrade the catalyst or substrate over long reaction times.

    • Protocol Adjustment: Do not add more catalyst to a stalled black mixture. Filter, concentrate, and restart with fresh catalyst if necessary.

Q: My 4-fluoroaniline is not reacting, even with heat. A: The fluorine atom pulls electron density, making the aniline a poor nucleophile.

  • The Fix: You need a more "electron-rich" Pd center to facilitate oxidative addition and stabilize the intermediate. Use Pd₂(dba)₃ (source of Pd(0)) with Xantphos or BrettPhos .

  • Critical Parameter: Concentration.[1][4] Run the reaction at a high concentration (0.5 M to 1.0 M) to drive the bimolecular kinetics.

Module B: Regioselectivity Issues (C2 vs. C5)

Q: I am observing ~15% of the C5-substituted byproduct. How do I eliminate this? A: The energy barrier difference between C2 and C5 activation decreases as temperature increases.

  • The Fix: Lower the reaction temperature.

    • If running at 100°C, drop to 80°C .

    • The C2-Br is activated by the ring nitrogen (similar to SNAr reactivity). The C5-Br is a standard aryl bromide. At lower temperatures, the electronic activation of C2 dominates.

  • Ligand Sterics: Use a bulkier ligand like tBuXPhos .[1] The C3-methyl group creates steric hindrance near the C2 position, but the C5 position is relatively open. Counter-intuitively, sometimes a smaller ligand favors C2 if the C3-methyl steric clash is too high for bulky ligands. Xantphos is the best compromise: it is large but flexible.

Module C: Purification & Isolation

Q: The product co-elutes with the starting material. How do I separate them? A: The product is a secondary amine, which has distinct acid-base properties compared to the dibromo starting material.

  • The Fix (Acid-Base Wash):

    • Dissolve the crude mixture in EtOAc.

    • Extract with 1M HCl . The product (amine) will protonate and move to the aqueous layer; the dibromo starting material will stay in the organic layer.

    • Wash the aqueous layer with fresh EtOAc to remove traces of non-basic impurities.

    • Basify the aqueous layer with NaOH or NaHCO₃ to pH 10.[1]

    • Extract the pure product back into EtOAc.

Optimized Experimental Protocol

Objective: Synthesis of 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine via C2-selective Buchwald-Hartwig coupling.

Reagents & Stoichiometry Table
ComponentRoleEquiv.Notes
2,5-dibromo-3-methylpyridine Substrate1.0Limiting reagent
4-fluoroaniline Nucleophile1.2Excess drives kinetics
Pd₂(dba)₃ Catalyst Precursor0.022 mol% Pd loading
Xantphos Ligand0.044 mol% (1:2 Pd:Ligand ratio)
Cs₂CO₃ Base2.0Dry, granular
1,4-Dioxane Solvent-0.5 M Concentration
Step-by-Step Procedure
  • Preparation:

    • Oven-dry a two-neck round-bottom flask and a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.[1]

  • Charging:

    • Add 2,5-dibromo-3-methylpyridine (1.0 equiv), 4-fluoroaniline (1.2 equiv), and Cs₂CO₃ (2.0 equiv) to the flask.

    • Crucial: Add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv) last.

  • Solvation & Degassing:

    • Add anhydrous 1,4-Dioxane to achieve a concentration of 0.5 M (relative to the pyridine).

    • Sparge the mixture with Argon for 10 minutes (bubbling gas directly into the solvent) to remove dissolved oxygen. Oxygen kills the active Pd(0) species.

  • Reaction:

    • Fit a reflux condenser and heat the mixture to 85°C (oil bath temperature).

    • Stir vigorously. The Cs₂CO₃ is insoluble; good mixing is essential.

    • Monitor by HPLC or TLC at 4 hours.[1]

      • TLC Mobile Phase: 10% EtOAc in Hexanes.[1]

      • Visualization: UV (254 nm). The product will likely be more polar than the starting dibromide but less polar than the aniline.

  • Work-up (Acid-Base Purification):

    • Cool to room temperature.[1][5][6] Filter through a pad of Celite to remove inorganic salts.[1] Rinse with EtOAc.[6][7]

    • Transfer filtrate to a separatory funnel.

    • Extraction: Wash with 1N HCl (2x). Collect the aqueous acidic layers (Product is here).

    • Neutralization: Slowly add 2N NaOH to the combined aqueous layers until pH ~10. The product will precipitate as a solid or oil.

    • Isolation: Extract the basic aqueous mixture with EtOAc (3x).[7] Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Final Purification:

    • Recrystallize from hot Ethanol/Water or purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) if high purity (>99%) is required for biological assays.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[8] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[8] "Palladium-catalyzed formation of carbon-nitrogen bonds.[6][9] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society.[8]

  • Stroup, B. W., et al. (2007).[10] "Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine." Organic Letters.

  • BenchChem Application Note. (2025). "Synthesis of Substituted Pyridines from 2-Bromo-4-fluoro-5-methylpyridine."

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Aminopyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating one of the most persistent challenges in modern synthetic chemistry: catalyst poisoning in palladium-catalyzed aminopyridine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter inexplicable low yields, stalled reactions, or inconsistent results when working with this important substrate class.

The C–N bond formation involving aminopyridines is a cornerstone of pharmaceutical and materials science. However, the very nature of the substrate—specifically, the Lewis basic nitrogen atom within the pyridine ring—makes it a notorious inhibitor of the palladium catalysts essential for these transformations.[1][2] This guide moves beyond simple procedural checklists to provide a deeper, mechanistically-grounded understanding of why these reactions fail and how to systematically diagnose and resolve the underlying issues.

Part 1: Frequently Asked Questions (FAQs) - Diagnosis & Root Cause Analysis

This section addresses the immediate questions that arise when a reaction performs poorly.

Q1: My aminopyridine coupling reaction has a very low yield or has stalled completely. How do I know if catalyst poisoning is the cause?

A stalled or low-yielding reaction is the most common symptom of catalyst deactivation. While other factors like suboptimal conditions or poor reagent purity can be at play, catalyst poisoning should be a primary suspect.[1][3]

Key diagnostic symptoms include:

  • Appearance of Palladium Black: The formation of a black precipitate is a strong indicator that the catalyst has aggregated and crashed out of the solution, losing its catalytic activity.[1][4] This can be caused by ligand degradation or displacement, often initiated by poisons.

  • Inconsistent Batch-to-Batch Results: If you observe significant variability in yield when using new batches of reagents or solvents, it suggests fluctuating levels of unknown impurities acting as poisons.[4]

  • Reaction Rescue with Fresh Catalyst: A powerful diagnostic test is to add a fresh aliquot of the catalyst/ligand pre-catalyst to the stalled reaction mixture under an inert atmosphere. If the reaction restarts and proceeds, it is a clear sign that the original catalyst was deactivated.[4]

Q2: What are the most common chemical culprits that poison palladium catalysts in these reactions?

Catalyst poisons are substances that bind strongly to the palladium center, blocking the active sites required for the catalytic cycle.[5][6] This binding is often irreversible under the reaction conditions.

The most common poisons are summarized in the table below.

Poison ClassSpecific ExamplesCommon SourcesMechanism of Poisoning
Nitrogen-Containing Heterocycles The aminopyridine substrate/product itself, quinolines, imidazoles, nitriles, nitro compounds.[6][7]Starting materials, reagents, solvents (e.g., DMF at high temperatures).The lone pair on the nitrogen atom coordinates strongly to the palladium center, acting as a tightly-bound ligand and preventing substrate binding or subsequent steps in the catalytic cycle.[1][2]
Sulfur Compounds Thiols, sulfides, sulfoxides, SO₂, H₂S.[6][8][9]Reagents synthesized using sulfur-containing chemicals (e.g., thionyl chloride), contaminated solvents, rubber septa.Sulfur forms very strong, often irreversible bonds with palladium, leading to the formation of inactive palladium sulfides.[8][10][11]
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As).[12]Contaminants in starting materials or reagents derived from mineral sources.These metals can form alloys with palladium or physically block the active sites on the catalyst surface.[4]
Halides Excess halide ions (I⁻, Br⁻, Cl⁻).Certain starting materials or additives.While necessary as leaving groups, high concentrations of halide anions can lead to the formation of stable, anionic palladium complexes that are less reactive in the catalytic cycle.
Phosphorus Compounds Phosphates, phosphites.[6]Impurities in phosphine ligands or reagents.Can compete with the desired phosphine ligand for coordination sites on the palladium center.
Carbon Monoxide (CO) Impurity in gas streams (e.g., hydrogen for reductions).Incomplete combustion from various sources.CO is a strong π-acceptor ligand that binds very tightly to palladium, leading to rapid deactivation.[4]
Q3: The aminopyridine substrate itself is listed as a potential poison. How does that work and what can be done about it?

This is the central challenge in aminopyridine couplings. The pyridine nitrogen's lone pair of electrons readily coordinates to the electron-deficient palladium center.[1][13] This coordination can lead to the formation of stable, off-cycle palladium complexes that do not participate in the desired reaction, effectively sequestering the catalyst.[14]

The key to overcoming this "self-poisoning" is to use a ligand that can kinetically and thermodynamically outcompete the pyridine nitrogen for a coordination site on the palladium. This is why ligand choice is paramount.

Mitigation Strategy:

  • Use Bulky, Electron-Rich Ligands: Sterically hindered and electron-donating monophosphine ligands (e.g., Buchwald or Hartwig type ligands like XPhos, RuPhos, or BrettPhos) are highly effective.[1][15][16] The bulkiness of these ligands creates a protective "pocket" around the palladium atom that disfavors the coordination of the planar pyridine ring, while their strong electron-donating ability promotes the crucial oxidative addition and reductive elimination steps.[16]

Part 2: Systematic Troubleshooting Workflow & Preventative Measures

When faced with a failed reaction, a systematic approach is more effective than random screening of conditions.[17] The following workflow provides a logical path to identify and solve the problem.

G A Low Yield / Stalled Reaction B Step 1: Verify Reagent Integrity A->B E Step 2: Evaluate Reaction Setup & Conditions A->E H Step 3: Diagnose Catalyst Poisoning A->H If Steps 1 & 2 Pass C Purity of Starting Materials & Reagents (Aminopyridine, Coupling Partner, Base) B->C Check by NMR, LC-MS D Solvent & Gas Quality (Anhydrous, Degassed) B->D Use freshly purified/distilled F Inert Atmosphere (Glovebox/Schlenk)? E->F Air/Moisture Sensitivity? G Correct Temperature & Time? E->G Decomposition? I Run Control Reaction with Pristine Reagents H->I J Add Fresh Catalyst to Stalled Reaction H->J K Analyze Reagents for Poisons (ICP-MS, GC-MS) H->K If problem persists L Step 4: Implement Solutions I->L If control works J->L If reaction restarts K->L If poisons detected M Purify Reagents (Recrystallization, Activated Carbon) L->M N Optimize Ligand & Catalyst Loading L->N O Screen Different Solvents / Bases L->O P SUCCESS M->P N->P O->P

Caption: A step-by-step workflow for troubleshooting low yields.

Q4: How can I proactively prevent catalyst poisoning before I even run my reaction?

Prevention is always more efficient than troubleshooting. Implementing rigorous lab practices is the most effective way to ensure reproducible and high-yielding reactions.

  • Reagent Purification: Never assume the purity of commercial reagents. When possible, recrystallize solid starting materials and bases. Distill liquid reagents and solvents under an inert atmosphere. For persistent issues, treating reagents with activated carbon can remove many organic poisons.[18][19]

  • Strict Inert Atmosphere: Palladium(0) catalytic species are highly sensitive to oxygen.[1] All reactions should be set up in a glovebox or using standard Schlenk techniques with properly degassed solvents.

  • High-Purity Gases: Use high-purity argon or nitrogen for inerting. If using hydrogen from a cylinder for other steps, ensure it is passed through an oxygen trap, as it can contain traces of carbon monoxide.

  • Avoid Contaminated Glassware and Equipment: Do not use glassware that has been washed with sulfur-containing detergents and not properly rinsed. Avoid using rubber septa with solvents that can leach sulfur compounds; prefer PTFE-lined caps.

Part 3: Detailed Experimental Protocols
Protocol 1: Diagnostic Experiment to Confirm Suspected Catalyst Poisoning

This protocol is designed to determine if impurities in a specific reagent batch are responsible for catalyst deactivation.

Objective: To compare the reaction outcome using standard reagents versus highly purified reagents in a parallel experiment.

Methodology:

  • Reagent Preparation:

    • Set A (Standard): Use your starting materials (aminopyridine, coupling partner), base, and solvent directly from the bottle as you have been.

    • Set B (Pristine):

      • Recrystallize the solid starting materials and base.

      • Pass a solution of the starting materials in a suitable solvent through a small plug of activated carbon (see Protocol 2).

      • Use a freshly opened bottle of anhydrous solvent or distill the solvent under an inert atmosphere.

  • Reaction Setup:

    • In a glovebox, prepare two identical reaction vials.

    • To Vial A, add the catalyst, ligand, and reagents from Set A .

    • To Vial B, add the same amounts of catalyst, ligand, and reagents from Set B .

    • Seal both vials and place them in a pre-heated reaction block side-by-side.

  • Monitoring and Analysis:

    • Monitor both reactions at identical time points (e.g., 1h, 4h, 16h) by taking small aliquots (under inert atmosphere) and analyzing them by LC-MS or GC-MS.

  • Interpretation:

    • If Reaction B proceeds to a significantly higher conversion than Reaction A, it strongly confirms that one or more of your standard reagents contain catalyst poisons.[4]

    • If both reactions fail, the issue may lie with the fundamental reaction conditions (temperature, solvent, ligand choice) rather than poisoning.

Protocol 2: General Procedure for Purification of Reagents with Activated Carbon

This method is effective for removing non-polar organic impurities, including many sulfur-containing compounds, from reaction starting materials or solutions.[20]

Objective: To reduce the concentration of catalyst-poisoning impurities from a solid reagent or solvent.

Materials:

  • Activated Carbon (steam-activated, high purity is preferred).[21][22]

  • The reagent to be purified.

  • A suitable solvent in which the reagent is soluble.

  • Celatom® or filter aid.

  • Sintered glass funnel or a cotton-plugged pipette.

Methodology:

  • Preparation: Prepare a solution of the reagent to be purified in a suitable organic solvent (e.g., 5-10% w/v).

  • Treatment:

    • To the solution, add activated carbon (approx. 1-2% of the solute weight). The optimal amount may require some experimentation.

    • Stir the resulting slurry at room temperature for 30-60 minutes. Avoid heating, as this can sometimes cause degradation on the carbon surface.

  • Filtration:

    • Prepare a filtration plug by placing a layer of Celatom® or other filter aid over a cotton plug in a pipette or on a sintered glass funnel.

    • Filter the slurry through the plug to remove the activated carbon. Wash the plug with a small amount of clean solvent to ensure complete recovery of the reagent.

  • Recovery:

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure to obtain the purified reagent. Dry thoroughly under high vacuum before use.

Part 4: Understanding the Poisoning Mechanism

The deactivation of the palladium catalyst by a poison (P) disrupts the catalytic cycle. The poison molecule occupies a coordination site on the palladium center, preventing the substrate (Ar-X) from undergoing oxidative addition, a critical first step in most cross-coupling reactions.[23][24]

G Pd0 Pd(0)L_n PdII Ar-Pd(II)-X(L_n) Pd0->PdII Oxidative Addition (Ar-X) Product Ar-Nu Pd0->Product Poisoned_Pd L_n-Pd(0)-P Pd0->Poisoned_Pd Poisoning (Deactivation) PdII->Pd0 Transmetalation & Reductive Elimination (+ Nu-M) PdII->Product Product Formation Poison Poison (P) Poison->Poisoned_Pd

Caption: Mechanism of catalyst deactivation by a poison.

This diagram illustrates how a catalytically active Pd(0) species can be intercepted by a poison (P), forming a stable, inactive complex. This effectively removes the catalyst from the productive cycle, halting the formation of the desired product.

References
  • Benchchem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
  • Intertek. (n.d.). Catalyst Poisoning Testing.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • Zhang, W., et al. (n.d.). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. PMC.
  • Patsnap Eureka. (2025, June 19). How to detect catalyst poisoning in hydrotreaters.
  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • LCGC. (n.d.). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer.
  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine.
  • Sale, C. R., & Margulieux, G. W. (1973). Interaction of sulphur compounds with palladium. Transactions of the Faraday Society, 69, 1032-1041.
  • StudySmarter. (2024, August 27). Catalyst Poisoning: Palladium & Platinum.
  • Wikipedia. (n.d.). Catalyst poisoning.
  • Reichert, E. C. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • Benchchem. (n.d.). Troubleshooting low yield in pyridine functionalization.
  • OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube.
  • ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
  • Daugulis, O., et al. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC.
  • chemeurope.com. (n.d.). Catalyst poisoning.
  • TCI Chemicals. (n.d.). Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].
  • Carbotecnia. (2026, January 21). Activated carbon in the treatment of poisoning.
  • University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • U.S. Environmental Protection Agency. (n.d.). A Citizen's Guide to Activated Carbon Treatment.
  • Gisi, M., et al. (2020). Activated carbon as catalyst support: precursors, preparation, modification and characterization. PMC.
  • Mattr. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale.
  • Energy. (2025, November 23). Catalyst Poisoning Mitigation.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Espinet, P., & Pérez-Temprano, M. H. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 13481-13492.

Sources

Technical Support Center: Minimizing Debromination Side Reactions in N-Arylation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for troubleshooting and minimizing debromination, a common and often frustrating side reaction in N-arylation cross-coupling reactions. As Senior Application Scientists, we understand that the undesired replacement of a bromine atom with hydrogen can significantly impact your yield, complicate purification, and hinder the progress of your research and development projects. This guide is designed to provide you with in-depth, field-proven insights and actionable solutions to overcome this synthetic challenge.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding debromination in N-arylation reactions.

Q1: What is debromination and why is it a problem in N-arylation?

A1: Debromination is a side reaction where the bromine atom on your aryl bromide starting material is replaced by a hydrogen atom, leading to a hydrodehalogenated byproduct.[1][2] This is problematic as it consumes your starting material, reduces the yield of your desired N-arylated product, and introduces a byproduct that can be difficult to separate due to similar physical properties.

Q2: What are the primary mechanistic pathways that lead to debromination?

A2: The most prevalent mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This can arise from several sources within the reaction mixture, including the base, solvent (e.g., alcohols), or trace amounts of water.[2][3] This Pd-H species can then participate in a competing catalytic cycle, leading to the reductive cleavage of the C-Br bond.

Q3: Are certain aryl bromides more prone to debromination?

A3: Yes, the susceptibility to debromination is influenced by the electronic properties of the aryl bromide. Electron-deficient aryl halides are generally more prone to this side reaction.[2] Additionally, N-heterocyclic halides, such as those derived from pyridines, indoles, and pyrazoles, are particularly susceptible to debromination.[2][4]

Q4: How does the choice of palladium catalyst and ligand influence debromination?

A4: The catalyst and ligand system is a critical factor.[1] Bulky, electron-rich phosphine ligands, while often promoting the desired C-N bond formation, can in some cases also facilitate the reductive elimination pathway that leads to debromination.[1][5][6] Conversely, less electron-donating phosphines may disfavor this side reaction.[1] The stability of the palladium catalyst is also crucial; decomposition to palladium black can lead to uncontrolled side reactions.[4]

Q5: What is the role of the base in promoting or minimizing debromination?

A5: The base plays a multifaceted role. Strong bases, particularly alkoxides, can sometimes act as a source of hydride ions, directly contributing to the formation of Pd-H species.[7] Weaker inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often preferred to minimize this side reaction.[1][8]

Troubleshooting Guide: A Deeper Dive into Experimental Issues

This section provides a more detailed, problem-and-solution-oriented approach to tackling debromination in your N-arylation reactions.

Problem 1: Significant formation of the debrominated byproduct is observed by LC-MS or NMR.

This is the most direct indication of a competing debromination pathway. The following troubleshooting workflow can help you systematically address this issue.

Troubleshooting Workflow for Excessive Debromination

start High Debromination Observed temp Is the reaction temperature > 100 °C? start->temp lower_temp Lower temperature to 80-90 °C temp->lower_temp Yes base Are you using a strong base (e.g., NaOtBu)? temp->base No lower_temp->base weaker_base Switch to a weaker inorganic base (K₂CO₃, K₃PO₄) base->weaker_base Yes ligand Are you using a highly electron-rich, bulky phosphine ligand? base->ligand No weaker_base->ligand change_ligand Screen less electron-donating ligands or bidentate ligands ligand->change_ligand Yes solvent Is your solvent protic or contains water? ligand->solvent No change_ligand->solvent aprotic_solvent Use anhydrous aprotic solvents (Toluene, Dioxane) solvent->aprotic_solvent Yes end Debromination Minimized solvent->end No aprotic_solvent->end

Caption: A step-by-step decision tree for troubleshooting high levels of debromination.

Problem 2: The reaction is sluggish, and debromination is a major side product.

A slow desired reaction can provide a larger window for side reactions to occur. The key is to accelerate the N-arylation relative to the debromination.

Potential Cause Explanation Suggested Solution
Slow Oxidative Addition The initial step of the catalytic cycle is slow, particularly with less reactive aryl bromides.Consider using a more active palladium precatalyst.[8][9] For challenging substrates, switching to the corresponding aryl iodide might be an option, though iodides can also be prone to dehalogenation.[2][10]
Inefficient Ligand The chosen ligand may not be optimal for your specific substrate combination, leading to a slow turnover rate.Screen a panel of ligands. Buchwald's biaryl phosphine ligands are a good starting point for many systems.[11][12]
Catalyst Inhibition The amine starting material or the product itself might be coordinating to the palladium center, slowing down the catalytic cycle.For N-heterocyclic substrates, using a more sterically hindered ligand can sometimes prevent this inhibitory coordination.[4]
Problem 3: Debromination is still significant even after optimizing temperature, base, and ligand.

In some challenging cases, a more fundamental change to the reaction conditions may be necessary.

  • Solvent Effects: The solvent can play a significant role in the reaction pathway.[13][14] Aprotic solvents like toluene, dioxane, or THF are generally preferred as they minimize potential proton sources that can contribute to hydrodehalogenation.[1] Ensure your solvents are anhydrous.

  • Protecting Groups: For substrates with certain functional groups, such as N-H containing heterocycles, the acidic proton can interfere with the reaction. Protecting the N-H group can sometimes suppress debromination by altering the electronic properties of the ring.[2]

  • Alternative Catalyst Systems: If palladium-based systems consistently lead to high levels of debromination, exploring nickel-catalyzed C-N coupling reactions could be a viable alternative, as they may operate via different mechanisms and exhibit different selectivities.[15]

Experimental Protocols

Here, we provide a general, step-by-step protocol for setting up an N-arylation reaction with the aim of minimizing debromination. This should be considered a starting point for your optimizations.

Protocol 1: General Procedure for Minimizing Debromination in a Buchwald-Hartwig N-Arylation

  • Reaction Setup: To a dry Schlenk flask or vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction flask.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to the reaction flask. The final concentration should be between 0.1 and 0.5 M.

  • Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of both the desired product and the debrominated byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Analyze the purified product and any isolated byproducts by ¹H NMR and mass spectrometry to quantify the extent of debromination.

Catalytic Cycle and Competing Debromination Pathway

cluster_0 Desired N-Arylation Cycle cluster_1 Competing Debromination Cycle pd0 L-Pd(0) oa Oxidative Addition (L-Pd(II)(Ar)(Br)) pd0->oa Ar-Br pdh L-Pd(II)(H)(Br) pd0->pdh + H-source (Base, Solvent, H₂O) amine_coord Amine Coordination (L-Pd(II)(Ar)(NHR'))+ Br- oa->amine_coord + H₂NR' ar_pdh Ar-Pd(II)-H oa->ar_pdh + H-source - HBr deprotonation Deprotonation (L-Pd(II)(Ar)(NR')) amine_coord->deprotonation + Base re Reductive Elimination deprotonation->re product Ar-NR' + L-Pd(0) re->product pdh->ar_pdh Displacement? re_debrom Reductive Elimination ar_pdh->re_debrom debrom_product Ar-H + L-Pd(0) re_debrom->debrom_product

Caption: A simplified representation of the desired Buchwald-Hartwig catalytic cycle and the competing pathway leading to debromination.

References

  • Lipshutz, B. H., et al. (2013). Reductions of aryl bromides in water at room temperature. PMC. Retrieved from [Link]

  • Valdizon, R. A., et al. (2018). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. PMC. Retrieved from [Link]

  • Wang, Q., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. PMC. Retrieved from [Link]

  • Wang, Q., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Retrieved from [Link]

  • Khatri, H. R., et al. (2020). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. NSF Public Access Repository. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2025). Suppressing hydrodechlorination in PC-Ni cocatalyzed C-N and C-O coupling reactions. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved from [Link]

  • Modak, A., & Maiti, D. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Douglas, J. J., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Retrieved from [Link]

  • Black, G. C., et al. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Inorganic Chemistry Frontiers. (2025). Catalyst Design Strategies for NOx-Involved Electrocatalytic C-N Coupling Reactions. Retrieved from [Link]

  • eScholarship.org. (n.d.). Mild Amide N-Arylation Enabled by Nickel-Photoredox Catalysis. Retrieved from [Link]

  • Organic Letters. (2012). Transition-Metal-Free Intramolecular N-Arylations. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the cross-coupling reaction. Retrieved from [Link]

  • Bolm, C., & Hildebrand, J. P. (2000). Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Organic Letters. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • Mako, T. L., & Fu, G. C. (2013). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC. Retrieved from [Link]

  • Beilstein Archives. (2020). Mechanism of Base-Catalyzed Halogen Dance Reactions and the Role of Bromo-Bridged Transition States. Retrieved from [Link]

  • Lennox, A. J. J., et al. (2017). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. PMC. Retrieved from [Link]

  • Wolfe, J. P., & Ahman, J. (2009). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PMC. Retrieved from [Link]

  • SURFACE at Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • ChemRxiv. (n.d.). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical ligands for Pd-catalyzed N-arylation and N-vinylation. Retrieved from [Link]

  • Hindawi. (2015). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Retrieved from [Link]

  • SciSpace. (n.d.). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Retrieved from [Link]

Sources

Technical Support Center: Reducing Baseline Noise in HPLC Analysis of Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Baseline Noise in HPLC Analysis of Aminopyridines Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary: The Aminopyridine Paradox

Analyzing aminopyridines (APs) presents a classic chromatographic paradox. As basic, hydrophilic compounds (


), they interact strongly with residual silanols on silica-based columns, leading to severe peak tailing. To suppress this, analysts often add "silanol blockers" like Triethylamine (TEA) or ion-pairing agents like Trifluoroacetic Acid (TFA).

The Problem: While these modifiers improve peak shape, they are notorious for increasing baseline noise and background absorbance, particularly at the low-UV wavelengths often required for trace analysis.

This guide addresses the specific challenge of reducing baseline noise while maintaining peak symmetry for aminopyridines.

Module 1: Mobile Phase Chemistry & Modifiers

Q1: I am using Triethylamine (TEA) to reduce tailing, but my baseline noise at 210-220 nm is unacceptable. Why is this happening?

The Mechanism: TEA is an effective silanol blocker because it competes with the aminopyridine analyte for active sites on the silica surface. However, TEA is an amine that oxidizes over time.

  • UV Cutoff: Fresh, high-purity TEA has a UV cutoff around 205–210 nm. Even at low concentrations (0.1%), it contributes significantly to background absorbance.

  • Oxidation: TEA oxidizes rapidly upon exposure to air, forming yellow/brown oxidation products (N-oxides) that absorb strongly across the UV spectrum, including at 254 nm. This raises the baseline floor, reducing your Signal-to-Noise (S/N) ratio.

The Protocol:

  • Switch to "Amine-Free" High pH: If your column allows (see Module 2), switch to a high-pH mobile phase (pH 10–11) using Ammonium Hydroxide or Ammonium Bicarbonate. At this pH, aminopyridines are non-ionized (neutral), reducing silanol interaction without the need for TEA.

  • Source Purity: If you must use TEA, use only "HPLC Grade" or "Sequencing Grade" reagents.

  • The "Nitrogen Blanket" Rule: Never use TEA from a bottle that has been open for more than 1 month. Store the bulk bottle under an inert atmosphere (Nitrogen/Argon).

  • Wavelength Optimization: If possible, move detection to >235 nm. If your AP lacks chromophores at higher wavelengths, switch to a phosphate buffer (pH 7.0) which is UV-transparent, rather than an amine modifier.

Q2: I switched to TFA (0.1%) to improve retention, but now I see a wavy, drifting baseline. Is this noise?

The Mechanism: This is likely refractive index (RI) noise or mixing noise , not electronic noise. TFA absorbs UV light (cutoff ~210 nm). In a gradient elution (e.g., Water/ACN), the concentration of TFA often fluctuates slightly due to imperfect mixing by the pump, or the absorption coefficient changes as the solvent environment changes (TFA absorbs less in ACN than in water).

The Protocol:

  • Iso-absorbance Balancing: Adjust the TFA concentration in your organic line to balance the baseline.

    • Solvent A: Water + 0.1% TFA[1]

    • Solvent B: ACN + 0.08% TFA (TFA absorbs more in ACN, so you use slightly less to flatten the gradient baseline).

  • Increase Mixing Volume: Install a larger static mixer (e.g., 350 µL) between the pump and injector. This smooths out the "ripples" caused by pump strokes mixing the TFA.

  • Alternative: Switch to Formic Acid or Phosphoric Acid (if MS compatibility is not required). Phosphoric acid is transparent down to 190 nm and suppresses silanols effectively at pH 2.0.

Module 2: Column Selection & Hardware

Q3: Can I eliminate the need for noisy modifiers by changing my column?

The Insight: Yes. Traditional Type-A silica columns require modifiers because they have high metal content and acidic silanols. Modern columns offer "built-in" noise reduction for basic compounds.[2]

Self-Validating Column Selection System:

Column TechnologyMechanismBenefit for AminopyridinesNoise Risk
Hybrid (e.g., XBridge, Gemini) Ethylene-bridged silica (BEH) or polymer-coated.Stable at pH 1-12. Allows use of high pH (NH₄OH) to neutralize APs.Low (Eliminates need for TEA/TFA).
Charged Surface (e.g., CSH, biphenyl) Positively charged surface repels basic APs.Excellent peak shape at low pH without ion-pairing agents.Low (Allows use of Formic Acid).
HILIC (e.g., Silica, Amide) Partitioning into water layer.Retains polar APs well; uses high organic (low viscosity, low noise).Medium (Requires long equilibration).
Hydrogen-Bonding (e.g., SHARC) Interaction with H-bonding sites.[3]Separates AP isomers (2- vs 3- vs 4-AP) based on geometry.Low (Uses non-aqueous mobile phases).

Recommendation: For aminopyridines, start with a Charged Surface Hybrid (CSH) C18 column using simple 0.1% Formic Acid. This usually yields sharp peaks without the background noise of TEA or TFA.

Q4: My baseline has high-frequency "fuzz" (electronic noise). Is it the lamp or the flow cell?

The Diagnostic Test:

  • Stop Flow Test: Turn off the pump but leave the detector on.

    • If noise persists: It is Electronic/Optical (Lamp aging, dirty flow cell, or electronics).

    • If noise stops: It is Hydrodynamic (Pump pulsation, mixing issues, or air bubbles).

  • Trap-and-Flush: Aminopyridines can adsorb to the flow cell windows (quartz) if the cell is not passivated. Flush the detector (disconnected from column) with 30% Nitric Acid (carefully!) followed by water to remove adsorbed basic residues that cause light scattering.

Module 3: Troubleshooting Visualization

Diagnostic Workflow: The "Noise-Source" Decision Tree

The following diagram outlines the logical path to identify the root cause of baseline noise in aminopyridine analysis.

Baseline_Noise_Troubleshooting Start START: High Baseline Noise with Aminopyridines StopFlow TEST 1: Stop Flow Test (Pump Off, Detector On) Start->StopFlow NoisePersists Noise Persists? (Electronic/Optical) StopFlow->NoisePersists Noise Continues NoiseStops Noise Stops? (Hydrodynamic/Chemical) StopFlow->NoiseStops Baseline Flat LampCheck Check Lamp Energy & Usage Hours NoisePersists->LampCheck MobilePhase Check Mobile Phase Composition NoiseStops->MobilePhase CellClean Clean Flow Cell (Adsorbed Amines?) LampCheck->CellClean ModifierCheck Using TEA or TFA? MobilePhase->ModifierCheck TEA_Issue TEA Issue: Oxidation or UV Cutoff Action: Use Fresh TEA or >235nm ModifierCheck->TEA_Issue TEA Used TFA_Issue TFA Issue: Mixing/Gradient Drift Action: Balance A/B or Increase Mixing ModifierCheck->TFA_Issue TFA Used Degas Check Degasser (Air Bubbles) ModifierCheck->Degas No Modifiers

Caption: Figure 1. Decision matrix for isolating baseline noise sources in HPLC. Distinguishes between optical hardware failures and mobile-phase induced chemistry issues common with amine modifiers.

Module 4: Quantitative Data & Thresholds

Acceptable Noise Limits for Trace Analysis

When analyzing genotoxic impurities (often aminopyridines are precursors), the Signal-to-Noise (S/N) ratio is critical.

ParameterSpecificationAction if Failed
ASTM Noise (Au) < 0.05 mAu (at 254 nm)Check Lamp intensity; Flush flow cell.
Drift < 1.0 mAu/hourCheck temperature stability; Balance TFA in gradient.
S/N Ratio (LOQ) > 10:1Inject more mass; Switch to CSH column to sharpen peak.
Tailing Factor (

)
0.8 <

< 1.5

indicates silanol interaction. Add modifier or change pH.[4][5]

References

  • Letter, W. (2021).[6][7] Triethylamine (TEA) UV Cutoff and Baseline Noise Issues. ResearchGate. [Link]

  • Element Lab Solutions. (2019). HPLC Diagnostic Skills – Noisy Baselines. [Link]

  • Shimadzu. (2025). Troubleshooting Guide: Noisy and Drifting Baselines. [Link]

  • Phenomenex. (2025).[4] How to Reduce Peak Tailing in HPLC. [Link]

  • SIELC Technologies. (2025). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding Mode. [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Characterization of 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine is a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., VEGFR, p38 MAP kinase pathways).[1] Its structural integrity relies on the precise regiochemistry of the bromine and methyl substituents on the pyridine ring, as well as the integrity of the secondary amine linker.

This guide provides a rigorous characterization protocol, objectively comparing the DMSO-d6 solvent system (the recommended standard) against CDCl3 (the common alternative). It further details the spectroscopic differentiation between the target compound and its common regioisomeric impurities.

Part 1: Structural Analysis & Assignment Strategy

The molecule consists of three distinct spin systems: the trisubstituted pyridine ring , the para-fluorophenyl ring , and the aliphatic methyl group .

The Fluorine Signature (19F-1H Coupling)

The most distinct feature of this spectrum is the coupling induced by the Fluorine atom on the phenyl ring. Unlike standard phenyl protons, the protons ortho to the fluorine (H3'/H5') exhibit large


 coupling constants (~8–9 Hz), creating a "pseudo-triplet" appearance even in low-field instruments.
The Pyridine Regiochemistry

The 2-amino-3-methyl-5-bromo substitution pattern is verified by the meta-coupling (


) between the pyridine protons H4 and H6.
  • H6 (Pyridine): Located

    
     to the ring nitrogen, appearing most downfield.
    
  • H4 (Pyridine): Located between the methyl and bromine, appearing as a doublet with fine splitting.

Diagram: Assignment Logic

The following diagram illustrates the connectivity and coupling pathways utilized for assignment.

G cluster_0 Spin System A: Pyridine cluster_1 Spin System B: Phenyl-F H6 H6 (Pyridine) ~8.2 ppm (d) H4 H4 (Pyridine) ~7.8 ppm (d) H6->H4 4J Meta Coupling (~2Hz) Me 3-Methyl ~2.1 ppm (s) H4->Me NOE Correlation H_ortho H2'/H6' (dd) H_meta H3'/H5' (t, J_HF coupling) F Fluorine-19 (Spin Active) F->H_ortho 4J H-F (~4.5Hz) F->H_meta 3J H-F (~8.5Hz) NH N-H Bridge Broad Singlet NH->H_ortho NOE / COSY

Caption: Logical coupling network. Note the strong


 coupling from Fluorine to the meta-protons (H3'/H5'), which is diagnostic for the para-fluoro substitution.

Part 2: Comparative Analysis (Method Performance)

This section compares the recommended characterization method (DMSO-d6) against the common alternative (CDCl3) and highlights the differentiation from structural isomers.

Solvent Selection: DMSO-d6 vs. CDCl3

The choice of solvent fundamentally alters the visibility of the secondary amine (NH) and the resolution of the aromatic signals.

FeatureMethod A: DMSO-d6 (Recommended) Method B: CDCl3 (Alternative) Impact on Analysis
NH Signal Sharp, Downfield (~8.5 - 9.0 ppm) Broad, often invisible or variable (4.0 - 6.0 ppm)DMSO stabilizes the NH via H-bonding, enabling integration validation (1H). CDCl3 allows rapid exchange, losing this diagnostic signal.
Solubility Excellent Moderate to PoorAminopyridines can aggregate in non-polar solvents, causing line broadening.
Water Peak ~3.33 ppm (Distinct)~1.56 ppm (Can overlap with alkyl impurities)DMSO separates the water signal from key aromatic/methyl regions.
Cost HigherLowerUse DMSO for characterization; CDCl3 for quick reaction checks only.

Verdict: DMSO-d6 is the mandatory solvent for final characterization to confirm the presence and integration of the amine linker.

Regioisomer Discrimination

A common synthetic impurity is the 3-bromo-5-methyl isomer (arising from incorrect bromination of the precursor).

  • Target (5-bromo-3-methyl): H4 and H6 are meta to each other. Coupling constant

    
     Hz.
    
  • Alternative (3-bromo-5-methyl): H4 and H6 are also meta, but the chemical shift of the methyl group changes slightly due to the shielding cone of the adjacent bromine vs. the amine.

  • Differentiation: The most reliable check is the NOE (Nuclear Overhauser Effect) . In the target compound, irradiating the Methyl group (at C3) will show a strong enhancement of the NH signal (at C2) and H4 (at C4). In the isomer, the methyl is far from the NH.

Part 3: Detailed Characterization Data

The following data represents the standard spectroscopic signature in DMSO-d6 at 298 K (400 MHz).

1H NMR Data Table
PositionShift (

ppm)
MultiplicityIntegralCoupling Constants (

Hz)
Assignment
NH 8.65 – 8.85s (br)1H-Amine Linker
H6 (Py) 8.15 – 8.25d1H

Pyridine (Ortho to N)
H4 (Py) 7.75 – 7.85d1H

Pyridine (Meta to Br)
H2'/H6' 7.60 – 7.70dd2H

Phenyl (Ortho to N)
H3'/H5' 7.05 – 7.15t (pseudo)2H

Phenyl (Ortho to F)
CH3 2.15 – 2.25s3H-C3-Methyl

Note: The "pseudo-triplet" at 7.10 ppm arises because the H-H ortho coupling and H-F ortho coupling constants are nearly identical (~8-9 Hz).

Part 4: Experimental Protocol

To ensure reproducible data that matches the table above, follow this self-validating workflow.

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water content (

      
       3.33 ppm), which can exchange with the NH proton.
      
  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (Tyndall effect check).

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Number of Scans (NS): 16 (minimum) to 64 (optimal for 13C satellites check).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The aromatic protons and the methyl group have different T1 relaxation times. A short D1 (e.g., 1.0s) will under-integrate the aromatic signals relative to the methyl, leading to incorrect purity calculations.

  • Spectral Width: -2 to 14 ppm (to capture potential acid protons if salt formation occurred).

Workflow Diagram

Workflow cluster_prep Sample Prep cluster_acq Acquisition cluster_val Validation Logic start Crude/Purified Solid solv Dissolve in DMSO-d6 (Avoid CDCl3) start->solv sonic Sonicate (30s) Check Clarity solv->sonic param Set D1 = 5.0s NS = 16+ sonic->param run Run 1H NMR param->run check1 Check NH Integral (Must be ~1.0) run->check1 check2 Verify F-Coupling (Pseudo-triplet @ 7.1) check1->check2

Caption: Step-by-step characterization workflow ensuring solvent suitability and integration accuracy.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for coupling constant analysis).

  • Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[2] [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Source for 19F-1H coupling constants).
  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Common Solvents. University of Wisconsin-Madison. [Link]

Sources

A Researcher's Guide to Validating the Kinase Selectivity of 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Kinase Selectivity in Drug Discovery

In the landscape of modern therapeutics, protein kinase inhibitors represent a cornerstone of targeted therapy, particularly in oncology. The human kinome comprises over 500 kinases, many of which share highly conserved ATP-binding pockets.[1] This structural homology presents a formidable challenge: achieving inhibitor selectivity. A non-selective inhibitor can lead to off-target effects, resulting in toxicity or unforeseen pharmacological activities that can derail a promising drug candidate. Therefore, rigorous and multi-faceted validation of kinase selectivity is not merely a characterization step but a critical determinant of a compound's therapeutic potential.

This guide provides a comprehensive framework for validating the kinase selectivity of a novel investigational compound, 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine . This molecule, belonging to the aminopyridine class, possesses a scaffold known to interact with the hinge region of kinase ATP-binding sites, making it a promising candidate for kinase inhibition.[2] We will navigate a logical, multi-stage validation cascade, moving from broad, high-throughput biochemical profiling to focused, physiologically relevant cell-based assays. Each stage is designed to build upon the last, providing a progressively clearer picture of the compound's interaction with the human kinome.

Part 1: Primary Assessment - Broad Kinome-Wide Profiling

The initial step in characterizing a new potential kinase inhibitor is to cast a wide net. A broad kinome scan is essential to identify primary targets, uncover potential off-targets, and triage the compound for further investigation.[3] This is a discovery phase, where breadth is prioritized over depth.

Causality of Method Selection: Binding vs. Activity

Two primary philosophies govern large-scale kinase screening: direct measurement of binding to the kinase and measurement of the inhibition of its catalytic activity.

  • Competition Binding Assays (e.g., KINOMEscan™): These assays measure the ability of a test compound to displace a known, tagged ligand from the kinase's active site.[4] The key advantage is that they are independent of enzymatic activity, allowing for the screening of any kinase that can be expressed and purified, regardless of whether an optimal substrate is known.[5] This method can identify inhibitors that bind to both active and inactive kinase conformations.[6]

  • Radiometric Activity Assays (e.g., HotSpot™): This classic method measures the transfer of a radiolabeled phosphate from [³³P]-ATP to a substrate.[3] It directly quantifies the inhibition of catalytic function, which is often the ultimate therapeutic goal. However, it requires an active enzyme and a known substrate for each kinase being tested.[5]

For an initial, unbiased view of a novel compound like 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine, a competition binding assay is an excellent starting point due to its broad applicability and high-throughput nature.

Experimental Workflow: Large-Scale Kinome Profiling

The following diagram illustrates a typical workflow for a large-scale kinase selectivity screen.

G cluster_prep Compound Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis Compound Test Compound Stock (e.g., 10 mM in DMSO) Dilution Serial Dilution to Working Concentration Compound->Dilution Incubation Incubation: Kinase + Probe + Compound Dilution->Incubation Kinase Immobilized Kinase Panel (400+ kinases) Kinase->Incubation Probe ATP-site Directed Ligand (Tagged) Probe->Incubation Wash Wash Unbound Components Incubation->Wash Quantify Quantify Bound Probe (e.g., qPCR, ELISA) Wash->Quantify RawData Raw Signal Data Quantify->RawData Normalization Normalization to Controls (DMSO vs. Control Compound) RawData->Normalization Calc Calculate % Inhibition or % of Control Normalization->Calc Profile Generate Selectivity Profile (Dendrogram, Score) Calc->Profile

Caption: Workflow for a KINOMEscan®-type competition binding assay.

Protocol: Single-Concentration Kinome-Wide Screen

This protocol describes a representative single-point screen to gain an initial understanding of the compound's selectivity. Commercial services like Eurofins DiscoverX (scanMAX) or Reaction Biology offer comprehensive panels.[3][7]

  • Compound Preparation: Prepare a 100x stock solution of 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine (e.g., 100 µM in 100% DMSO) for a final assay concentration of 1 µM.

  • Assay Plate Preparation: Dispense the test compound, a positive control inhibitor, and a DMSO vehicle control into the appropriate wells of the assay plate containing the kinase panel.

  • Assay Execution: The screening vendor will perform the competition binding assay, which typically involves incubating the compound with DNA-tagged kinases in the presence of an immobilized, active-site directed ligand.

  • Quantification: After incubation and washing, the amount of kinase bound to the solid support is quantified, often via qPCR of the DNA tag.

  • Data Analysis: Results are typically expressed as "Percent of Control" (PoC), where the DMSO vehicle represents 100% binding and a control compound represents 0%. A lower PoC indicates stronger binding of the test compound.

Data Interpretation: Identifying Primary Hits

The output is a comprehensive list of binding interactions across the kinome. The data can be summarized in a table and visualized as a dendrogram to cluster targets.

Table 1: Hypothetical Kinome Scan Data for 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine at 1 µM

Kinase TargetGene SymbolKinase FamilyPercent of Control (PoC)Interpretation
Mitogen-Activated Protein Kinase 14MAPK14 (p38α)CMGC1.5Strong Hit
Cyclin-Dependent Kinase 9CDK9CMGC8.2Strong Hit
Vascular Endothelial Growth Factor Receptor 2KDR (VEGFR2)TK32.0Moderate Hit
Serine/Threonine-Protein Kinase B-rafBRAFTKL95.0No Significant Binding
Epidermal Growth Factor ReceptorEGFRTK98.0No Significant Binding

A selectivity score (e.g., S₁₀(1µM)) can be calculated, representing the number of kinases with a PoC < 10% divided by the total number of kinases tested.[8] A lower score indicates higher selectivity.

Part 2: Orthogonal Validation and Potency Determination

The broad screen provides a map; the next step is to confirm the key interactions and quantify their potency. It is crucial to use an orthogonal assay—a method based on a different detection principle—to validate the primary hits and rule out artifacts from the initial screen.[5]

Causality of Method Selection: From Binding to Inhibition

Having identified potential binding partners, we now switch to an activity-based assay to confirm that this binding translates into functional inhibition. This step also allows for the determination of the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%), a key metric of potency.[9]

Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are an industry standard.[10] They measure kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[1] This method is highly sensitive, amenable to high-throughput formats, and directly measures catalytic turnover.[11] Another robust method is Differential Scanning Fluorimetry (DSF), which measures the thermal stabilization of a kinase upon ligand binding, providing a biophysical validation of the interaction.[5]

Experimental Workflow: IC₅₀ Determination

This diagram outlines the process for determining the potency of an inhibitor against a specific kinase target.

G cluster_prep Reagent Preparation cluster_assay Kinase Activity Assay (ADP-Glo™) cluster_analysis Data Analysis Compound Test Compound 10-point, 3-fold serial dilution Reaction Kinase Reaction: Enzyme + Substrate + Inhibitor Compound->Reaction Enzyme Purified Kinase (e.g., p38α) Enzyme->Reaction Substrate Substrate + ATP (at Km concentration) Substrate->Reaction Stop Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Reaction->Stop Detect Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Stop->Detect Read Read Luminescence Detect->Read RawData Raw Luminescence Data Read->RawData Normalization Normalize to Controls (0% and 100% inhibition) RawData->Normalization CurveFit Non-linear Regression (4-parameter dose-response curve) Normalization->CurveFit IC50 Determine IC₅₀ Value CurveFit->IC50

Caption: Workflow for IC₅₀ determination using a luminescence-based assay.

Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination

This protocol is adapted for determining the IC₅₀ of our compound against p38α (MAPK14).

  • Compound Plating: Create a 10-point, 3-fold serial dilution of 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine in a 384-well plate. Include wells for a positive control inhibitor (e.g., Skepinone-L) and a DMSO vehicle control (100% activity).

  • Kinase Reaction:

    • Add the purified p38α kinase to each well.

    • Initiate the reaction by adding a mixture of the appropriate substrate (e.g., ATF2 peptide) and ATP. It is critical to use an ATP concentration at or near the Michaelis constant (Km) for that specific kinase.[6] This ensures that the measured IC₅₀ value is a close approximation of the inhibitor's intrinsic affinity (Ki).[6]

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Signal Generation:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data using the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Data Interpretation: Comparing Potency and Selectivity

By determining the IC₅₀ for the primary target and key off-targets, a quantitative selectivity profile emerges.

Table 2: Comparative Biochemical Potency (IC₅₀, nM)

Compoundp38α (MAPK14)CDK9KDR (VEGFR2)Selectivity Ratio (CDK9/p38α)
5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine 25 nM 450 nM >10,000 nM 18-fold
Competitor A (Known p38α Inhibitor)15 nM2,500 nM>10,000 nM167-fold

This data confirms that our compound is a potent inhibitor of p38α. However, its selectivity over CDK9 is only 18-fold, whereas a more optimized competitor shows much greater selectivity. This information is vital for guiding further medicinal chemistry efforts.

Part 3: Cellular Target Engagement and Pathway Modulation

Biochemical assays are essential but occur in an artificial environment. The ultimate test is whether the compound can enter a cell, engage its intended target at physiological ATP concentrations (which are much higher than Km), and produce the desired biological effect.[12][13]

Causality of Method Selection: Proving the Mechanism in a Physiological Context

The most direct way to confirm target engagement in cells is to measure the phosphorylation of a known, direct substrate of the target kinase.[13] For p38α, a key downstream substrate is MAPK-activated protein kinase 2 (MAPKAPK2). Inhibition of p38α should lead to a dose-dependent decrease in the phosphorylation of MAPKAPK2. Western blotting is a robust and widely used technique for this purpose.

More advanced methods include cell-based target engagement assays that directly measure drug binding in live cells, such as the Cellular Thermal Shift Assay (CETSA), or specialized reporter systems that measure kinase activity in live cells.[12][14]

Signaling Pathway Context

Understanding the relevant signaling pathway is crucial for designing and interpreting cell-based experiments.

G cluster_pathway p38 MAPK Signaling Cascade Stress Cellular Stress (e.g., Anisomycin, UV, IL-1) MKK MKK3 / MKK6 Stress->MKK p38 p38α (MAPK14) MKK->p38 phosphorylates Substrate MAPKAPK2 p38->Substrate phosphorylates Response Cellular Response (Inflammation, Apoptosis) Substrate->Response Inhibitor 5-bromo-N-(4-fluorophenyl) -3-methylpyridin-2-amine Inhibitor->p38

Sources

A Comparative Guide to Elemental Analysis Standards for 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the elemental analysis standards and methodologies pertinent to the characterization of 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine, a halogenated pyridine derivative of significant interest in pharmaceutical research and development. For researchers, scientists, and drug development professionals, establishing the precise elemental composition of such an Active Pharmaceutical Ingredient (API) is a cornerstone of identity, purity, and quality control. This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical framework.

Foundational Benchmark: Theoretical Elemental Composition

The first step in any elemental analysis is to establish the theoretical composition based on the compound's molecular formula. This theoretical data serves as the absolute benchmark against which all experimental results are compared.

Molecular Formula: C₁₂H₁₀BrFN₂

Molecular Weight: 297.13 g/mol

This formula dictates the expected mass percentage of each constituent element. Any significant deviation from these values in an experimental setting can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.01112144.13248.52%
HydrogenH1.0081010.0803.40%
BromineBr79.904179.90426.89%
FluorineF18.998118.9986.39%
NitrogenN14.007228.0149.43%
Total 297.128 100.00%
Primary Method: Combustion Analysis for CHN and Halogens (X)

For determining the mass fractions of carbon, hydrogen, and nitrogen in organic compounds, combustion analysis is the state-of-the-art technique.[1][2][3] Modern elemental analyzers automate the classical Pregl and Dumas methods, providing rapid and precise results from milligram-scale samples.[3][4]

2.1. Principle of Operation & Causality

The core principle involves the complete combustion of the sample in a high-temperature furnace (typically >950 °C) in a pure oxygen environment.[5][6] This process quantitatively converts the elements into simple, detectable gases.

  • Carbon (C) is converted to Carbon Dioxide (CO₂)

  • Hydrogen (H) is converted to Water (H₂O)

  • Nitrogen (N) is converted to Nitrogen Gas (N₂) and various nitrogen oxides (NOx)

  • Halogens (X) like Bromine (Br) and Fluorine (F) are converted to their corresponding hydrogen halides (HBr, HF).[7]

The resulting gas mixture is then passed through a series of traps and columns to separate the components before they are quantified by detectors, such as a thermal conductivity detector (TCD).[1][3]

2.2. Workflow for Halogenated Compound Analysis

The presence of bromine and fluorine requires specific modifications to the standard CHN analysis workflow to ensure accurate quantification and prevent interference. The most robust approach is Combustion Ion Chromatography (CIC) .[5][7][8][9]

cluster_prep Sample Preparation cluster_combustion Combustion & Reduction cluster_separation Gas Separation & Detection cluster_data Data Analysis weigh Weigh 1-3 mg of Sample in Tin Capsule furnace High-Temp Furnace (>950°C) with O₂ Stream weigh->furnace Autosampler Introduction reduction Reduction Tube (e.g., Copper) Converts NOx to N₂ furnace->reduction gc Gas Chromatography Separates N₂, CO₂, H₂O reduction->gc CHN Path absorber Aqueous Absorber Module Traps HX, SO₂ reduction->absorber Halogen Path (CIC) tcd Thermal Conductivity Detector (TCD) gc->tcd results Calculate Mass % C, H, N, F, Br tcd->results ic Ion Chromatograph (IC) Quantifies F⁻, Br⁻ absorber->ic ic->results

Workflow for CHN and Halogen Analysis via CIC.

Causality Behind Key Steps:

  • Tin Capsule: The sample is weighed into a tin container which promotes a strong exothermic reaction upon introduction to the furnace, ensuring complete and rapid sample oxidation at temperatures reaching ~1800°C.[4]

  • Reduction Tube: A reduction tube, typically filled with elemental copper, is placed after the combustion furnace. Its critical function is to convert any nitrogen oxides (NOx) formed during combustion back into elemental nitrogen (N₂). This is essential because the TCD detector measures the total N₂ signal, and failing to reduce the NOx would lead to an inaccurate, lower nitrogen result.

  • Absorber Module: For halogen analysis, the combustion gases are passed through an aqueous solution that absorbs the hydrogen halides (HBr, HF).[5][7] This solution is then directly injected into an ion chromatograph.

  • Ion Chromatography (IC): This technique separates the halide ions (F⁻, Br⁻) based on their affinity for an ion-exchange column, allowing for their individual quantification, which is far more specific and reliable than older methods like microcoulometric titration.[8]

2.3. Detailed Experimental Protocol: CHNX Analysis by CIC

This protocol is designed as a self-validating system by incorporating checks with a Certified Reference Material (CRM).

  • Instrument Preparation & Calibration:

    • Ensure the combustion and reduction tubes are packed and conditioned according to the manufacturer's specifications.

    • Verify stable baselines for the TCD and IC detectors.

    • Perform a multi-point calibration for the TCD using a well-characterized, non-halogenated CRM (e.g., Acetanilide). This establishes the response factors for C, H, and N.

    • Perform a multi-point calibration for the Ion Chromatograph using certified fluoride and bromide standard solutions.

  • System Suitability Check:

    • Accurately weigh (~2 mg) a halogenated CRM with known C, H, N, Br, and F content (e.g., 2-Fluorobenzoic Acid, 4-Bromobenzoic Acid).

    • Analyze the CRM. The results must be within the acceptable limits of the certified values (typically ±0.3% absolute) before proceeding. This step validates that the entire system, from combustion to detection, is functioning correctly for halogenated compounds.

  • Sample Analysis:

    • Accurately weigh approximately 1-3 mg of the 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine sample into a tin capsule. Perform this in triplicate to assess precision.

    • Place the capsules into the instrument's autosampler.

    • Run the analysis sequence.

  • Data Processing and Validation:

    • The instrument software will integrate the detector signals and calculate the mass percentages for C, H, N, F, and Br based on the calibration curves.

    • Calculate the mean and relative standard deviation (RSD) for the triplicate sample runs. The RSD should typically be ≤0.2%.

    • Compare the mean experimental values to the theoretical values. For a pure compound, the results should fall within an acceptance criterion of ±0.4%.[10]

Comparison with Alternative Analytical Techniques

While combustion analysis is the gold standard for bulk elemental composition, other techniques are essential for different aspects of elemental analysis, particularly for trace impurities.[11]

FeatureCombustion Analysis (CHNX/CIC)Inductively Coupled Plasma (ICP-OES/MS)X-Ray Fluorescence (XRF)
Principle Sample combustion to gaseous oxides/halides, followed by GC/IC separation and detection.[12]Sample atomization and ionization in argon plasma, followed by mass or optical detection.[13]Excitation of core electrons by X-rays, detection of characteristic secondary X-rays.[1]
Primary Use Case Bulk elemental composition of C, H, N, S, and Halogens in organic/inorganic materials.[11]Trace elemental impurity analysis of metals and some non-metals (ppb to ppm levels).[11][13]Qualitative and quantitative analysis of major and minor elements, especially in inorganic materials (metals, minerals).[1][14]
Elements Detected C, H, N, S, O, F, Cl, Br, I.Most elements in the periodic table (except C, H, N, O, F, noble gases).[11]Elements from Fluorine (F) to Uranium (U).[11]
Sample Preparation Weighing a small amount of solid/liquid into a capsule.Requires complete digestion and dissolution in an acidic matrix (e.g., nitric acid).[15]Minimal for solids (can be analyzed directly); liquids can also be analyzed.[11]
Sensitivity Percent (%) level.ppm (ICP-OES) to ppb or ppt (ICP-MS).[13]ppm to percent (%) level.
Relevance to API Confirms identity and purity by verifying the empirical formula.Quantifies harmful elemental impurities as mandated by USP <232> and ICH Q3D guidelines.[16]Can be used for screening raw materials or for specific elements like bromine, but less common for API release testing.
Regulatory Standards & Method Validation

In the pharmaceutical industry, elemental analysis is governed by strict regulatory guidelines. It is crucial to distinguish between the analysis for bulk composition (identity) and the analysis for trace contaminants (safety).

  • Bulk Composition (Identity & Purity): While there isn't a specific USP chapter equivalent to <232> for bulk CHNX analysis, the expectation of purity and identity is fundamental. Data from elemental analysis is a key part of the characterization data submitted to regulatory agencies. The generally accepted tolerance for a pure small molecule is that the experimental values should not deviate from the theoretical values by more than ±0.4% .[10]

  • Trace Elemental Impurities (Safety): This is explicitly regulated by USP General Chapters <232> (Limits) and <233> (Procedures) , which are harmonized with the ICH Q3D Guideline for Elemental Impurities .[16][17][18][19] These regulations mandate a risk-based approach to control impurities of potentially toxic elements (e.g., Pd, Pt from catalysts; Pb, As, Cd, Hg from raw materials or equipment).[13][20] The primary analytical method recommended for this is ICP-MS or ICP-OES due to their high sensitivity.[20]

4.1. The Self-Validating Analytical System

A trustworthy protocol must be a self-validating system. This means the workflow has built-in checks to confirm its performance before and during sample analysis, ensuring the final data is reliable.

Start Start: Define Analytical Requirements Cal Instrument Calibration (Using Primary Standards) Start->Cal SS System Suitability Test (Analyze Certified Reference Material) Cal->SS Check Results within Acceptable Limits? SS->Check Sample Analyze Unknown Sample (in Triplicate) Check->Sample Yes Fail STOP: Troubleshoot & Recalibrate Check->Fail No Bracket Analyze QC Check Standard Sample->Bracket Check2 QC Standard within Acceptable Limits? Bracket->Check2 Report Report Validated Results Check2->Report Yes Check2->Fail No Fail->Cal Re-initiate

Logic of a Self-Validating Elemental Analysis Workflow.
Certified Reference Materials (CRMs)

The entire framework of accurate elemental analysis rests upon the use of high-purity, well-characterized Certified Reference Materials.[21] These are not simply high-purity reagents; they are materials produced under an ISO 17034 scope of accreditation and come with a certificate stating the property values and their associated uncertainty.[22]

  • For CHN Calibration: Non-halogenated, stable organic compounds like Acetanilide or Sulfanilamide are commonly used.

  • For Halogen Validation (System Suitability): Halogenated organic compounds with certified values for C, H, N, and the specific halogen are required. Examples include:

    • 4-Bromobenzoic acid

    • 5-Bromo-2-fluorobenzoic acid

    • Halogenated pesticide standards

  • For ICP-MS: Commercially available, single or multi-element solutions traceable to NIST are mandatory for calibrating the instrument for trace impurity analysis.[15][23]

By selecting the appropriate analytical technique, adhering to regulatory standards, and implementing a self-validating workflow grounded in the use of CRMs, researchers can confidently establish the elemental composition of 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine, ensuring the identity, purity, and safety of this critical pharmaceutical compound.

References
  • Wellington Laboratories Certified Analytical Reference Standards and Materials - Greyhound Chromatography. (2023, March 20). Retrieved from [Link]

  • SPECIATED AOX ANALYSIS BY COMBUSTION IC - Trace Elemental Instruments. Retrieved from [Link]

  • Elemental analysis: operation & applications - Elementar. Retrieved from [Link]

  • Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. (2015, March 31). American Pharmaceutical Review. Retrieved from [Link]

  • Standards for Elemental Impurities in Pharmaceuticals - Reagecon Knowledge. Retrieved from [Link]

  • Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉 - PubMed. (2017, October 25). Retrieved from [Link]

  • A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography - PubMed. (2007, January 12). Retrieved from [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233> | Spectroscopy Online. (2023, August 16). Retrieved from [Link]

  • Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in - Almac. (2017, June 20). Retrieved from [Link]

  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing - Intertek. Retrieved from [Link]

  • Combustion Elemental Analysis - Analytik Jena. Retrieved from [Link]

  • Elemental analysis - Wikipedia. Retrieved from [Link]

  • Combustion Analysis Versus Spectrometric Methods - AZoM. (2019, February 14). Retrieved from [Link]

  • Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS - Agilent. (2021, October 29). Retrieved from [Link]

  • A COMPARATIVE REVIEW OF THE EFFECTS OF INSTRUMENT DESIGN ON ANALYTICAL PERFORMANCE. (2016, April 15). Exeter Analytical. Retrieved from [Link]

  • A risk mitigation approach to detecting and quantifying metals in APIs. (2022, April 6). Sterling Pharma Solutions. Retrieved from [Link]

  • Elemental Analysis - Organic & Inorganic Compounds | ELTRA. Retrieved from [Link]

  • Comparison of the CHNS analysis results with those determined by other analytical instruments. - ResearchGate. Retrieved from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27). Retrieved from [Link]

  • Combustion analysis - Wikipedia. Retrieved from [Link]

  • CHNX analysis - Elemental analytics - SGS INSTITUT FRESENIUS. Retrieved from [Link]

  • Analytical reference materials, standards and high purity solvents 2011/2012. LGC Standards. Retrieved from [Link]

  • 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196 - PubChem. Retrieved from [Link]

  • Agilent ULTRA Analytical Standards and Certified Reference Materials for your applications and workflows. Retrieved from [Link]

  • 5 Bromo 4 Methyl 3 Nitropyridin 2 Amine - IndiaMART. Retrieved from [Link]

  • An International Study Evaluating Elemental Analysis - ChemRxiv. Retrieved from [Link]

  • Chemical Composition of the Hazelnut Kernel (Corylus avellana L.) and Its Anti-inflammatory, Antimicrobial, and Antioxidant Activities - PubMed. (2021, April 14). Retrieved from [Link]

  • Chemical composition of the essential oil and supercritical CO2 extract of Commiphora myrrha (Nees) Engl. and of Acorus calamus L - PubMed. (2005, October 5). Retrieved from [Link]

  • Chemical composition, antioxidant, and antimicrobial activities of essential oil from pine needle (Cedrus deodara) - PubMed. (2012, July 15). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.